3,5-Dichloro-2-methoxypyridine
Description
Properties
IUPAC Name |
3,5-dichloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMASGFYUZZRWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612696 | |
| Record name | 3,5-Dichloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-58-7 | |
| Record name | 3,5-Dichloro-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methoxypyridine from 2,3,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichloro-2-methoxypyridine, a valuable substituted pyridine derivative, from the starting material 2,3,5-trichloropyridine. This transformation is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is the most activated towards nucleophilic attack, allowing for its selective replacement by a methoxy group.
This guide details the reaction principles, provides a detailed experimental protocol, and presents key data in a structured format to aid researchers in the successful synthesis and characterization of this compound.
Reaction Principle
The synthesis of this compound from 2,3,5-trichloropyridine proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitrogen atom in the pyridine ring, along with the inductive effect of the three chlorine atoms, makes the ring electron-deficient and susceptible to attack by nucleophiles. The 2- and 6-positions are particularly activated. In the case of 2,3,5-trichloropyridine, the 2-position is sterically more accessible and electronically favored for nucleophilic attack. Sodium methoxide, a strong nucleophile, attacks the carbon atom at the 2-position, leading to the formation of a Meisenheimer complex. The subsequent departure of the chloride ion results in the formation of the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [1] |
| Reagent | Sodium Methoxide | [2] |
| Solvent | Methanol | [2] |
| Product | This compound | [3] |
| Molecular Formula | C₆H₅Cl₂NO | [3] |
| Molecular Weight | 178.02 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 46-50 °C (for 2,3,5-trichloropyridine) | [4] |
| Boiling Point | 219 °C (for 2,3,5-trichloropyridine) | [4] |
Note: Specific yield and reaction time may vary depending on the reaction scale and conditions.
Experimental Protocol
This protocol is adapted from general procedures for nucleophilic aromatic substitution on polychlorinated pyridines.[2][5]
Materials:
-
2,3,5-Trichloropyridine
-
Sodium metal
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide Solution:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol (e.g., 100 mL).
-
Carefully add sodium metal (1.1 equivalents relative to 2,3,5-trichloropyridine) in small portions to the methanol at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow for complete dissolution of the sodium metal to form a solution of sodium methoxide in methanol.
-
-
Reaction:
-
To the freshly prepared sodium methoxide solution, add 2,3,5-trichloropyridine (1.0 equivalent) portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by distillation under reduced pressure.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by its melting point. The expected ¹H NMR spectrum would show characteristic signals for the methoxy group protons and the aromatic protons on the pyridine ring.[3]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 4. 2,3,5-三氯吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]
An In-depth Technical Guide to 3,5-Dichloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 3,5-Dichloro-2-methoxypyridine. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Physicochemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂NO. Its structure, featuring two chlorine atoms and a methoxy group on the pyridine ring, imparts specific chemical characteristics that are of interest in synthetic and medicinal chemistry. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂NO | N/A |
| Molecular Weight | 178.01 g/mol | [1] |
| Melting Point | 90 °C | [1] |
| Boiling Point | 200 °C | [1] |
| Flash Point | 75 °C | [1] |
| Refractive Index | 1.538 | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 22.1 Ų | [1] |
Solubility and pKa
Solubility Profile
Experimentally determined solubility data for this compound in a range of common laboratory solvents is not extensively available in the public domain. However, based on its chemical structure—a moderately polar aromatic heterocycle—it is anticipated to exhibit good solubility in a variety of organic solvents. The presence of the methoxy group may impart slightly more polarity compared to its non-methoxylated analog, 3,5-dichloropyridine. For reference, 3,5-dichloropyridine is known to be soluble in various organic solvents.[2] It is recommended that researchers experimentally determine the solubility in their specific solvent systems for accurate results.
General Solubility Expectations:
-
High Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: Expected in alcohols such as methanol and ethanol, and in ethers like diethyl ether and tetrahydrofuran (THF).
-
Low Solubility: Expected to be poorly soluble in non-polar solvents like hexanes and sparingly soluble in water.
Acidity and Basicity (pKa)
The experimental pKa of this compound has not been found in the reviewed literature. However, the basicity of the pyridine nitrogen is a key characteristic. The presence of two electron-withdrawing chlorine atoms is expected to significantly decrease the basicity of the pyridine nitrogen, making it a weaker base than pyridine itself (pKa ≈ 5.2). The methoxy group at the 2-position can have a more complex influence. While it is an electron-donating group through resonance, its inductive electron-withdrawing effect can also play a role. Computational studies on substituted pyridines can provide estimations of pKa values.[1][3][4] For instance, the pKa of 2-methoxypyridine's conjugate acid is reported to be around 3.06, which is lower than that of pyridine, indicating reduced basicity due to the ortho-methoxy group. Given the additional presence of two strongly electron-withdrawing chloro groups, the pKa of this compound is expected to be significantly lower than that of 2-methoxypyridine.
Synthesis and Reactivity
Synthetic Pathway
A plausible synthetic route to this compound involves the selective methoxylation of a suitable polychlorinated pyridine precursor. A common starting material for such syntheses is 2,3,5-trichloropyridine. The synthesis can be conceptualized as a two-step process: the preparation of the trichloropyridine precursor followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Experimental Protocols
Step 1: Synthesis of 2,3,5-Trichloropyridine
A common method for the synthesis of 2,3,5-trichloropyridine is through the high-temperature chlorination of 2-chloropyridine.[5]
-
Materials: 2-chloropyridine, chlorine gas.
-
Procedure: 2-chloropyridine is subjected to chlorination with chlorine gas at elevated temperatures. The reaction mixture is then cooled, and the desired 2,3,5-trichloropyridine is isolated and purified, typically by distillation or crystallization.
Step 2: Synthesis of this compound
The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of 2,3,5-trichloropyridine with a methoxy group. The chlorine at the 2-position is the most activated towards nucleophilic attack.
-
Materials: 2,3,5-trichloropyridine, sodium methoxide, methanol.
-
Procedure: 2,3,5-trichloropyridine is dissolved in methanol. A solution of sodium methoxide in methanol is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Biological Activity and Signaling Pathways
While there is a lack of specific studies on the biological activity of this compound, the substituted pyridine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[6][7][8][9][10][11] The presence of halogen and methoxy substituents can significantly influence a molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.[12]
For instance, various substituted pyridines have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[6][9] The pyridine ring can act as a hydrogen bond acceptor and participate in various interactions with biological macromolecules.
To illustrate a potential mechanism of action for a substituted pyridine derivative, a hypothetical signaling pathway is presented below. This diagram depicts how a molecule containing a substituted pyridine core could potentially act as an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Substituted Pyridines for the Development of Novel Therapeutics - Antifungals and Antidiabetics [tobias-lib.uni-tuebingen.de]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
3,5-Dichloro-2-methoxypyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methoxypyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related molecules to present plausible synthetic routes, analytical methodologies, and potential biological activities.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 13472-58-7 | [1] |
| Molecular Formula | C₆H₅Cl₂NO | [1] |
| Molecular Weight | 178.016 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 90 °C | [1] |
| Boiling Point | 200 °C | [1] |
| Density | 1.363 g/cm³ | [1] |
Hypothetical Synthesis and Experimental Protocols
Proposed Synthesis Workflow
References
An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2-methoxypyridine
This guide provides a detailed overview of the expected spectroscopic data for 3,5-dichloro-2-methoxypyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on established spectroscopic principles and data from analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The structural features of this compound—a pyridine ring substituted with two chlorine atoms and a methoxy group—dictate its characteristic spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the electron-donating effect of the methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the five carbons of the pyridine ring and the single carbon of the methoxy group. The positions of these signals are determined by the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of characteristic functional groups and bond vibrations within the molecule. Key absorptions are expected for the aromatic C-H bonds, the C-H bonds of the methoxy group, the C=N and C=C stretching vibrations of the pyridine ring, the C-O bond of the methoxy group, and the C-Cl bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | d, J ≈ 2.5 Hz | 1H | H-6 |
| ~ 7.7 | d, J ≈ 2.5 Hz | 1H | H-4 |
| ~ 4.0 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-2 |
| ~ 145 | C-6 |
| ~ 138 | C-4 |
| ~ 125 | C-5 |
| ~ 115 | C-3 |
| ~ 54 | -OCH₃ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | -OCH₃ |
| 1600-1450 | C=N, C=C Stretch | Pyridine Ring |
| 1250-1200 | C-O Stretch | Aryl Ether |
| 800-600 | C-Cl Stretch | Aryl Halide |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 177, 179, 181 | Molecular Ion (M⁺) peak cluster with a characteristic 9:6:1 ratio for two chlorine atoms. |
| 162, 164, 166 | [M - CH₃]⁺ |
| 149, 151 | [M - CO]⁺ |
| 142, 144 | [M - Cl]⁺ |
| 114 | [M - 2Cl - H]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.
-
If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[2]
-
The final solution depth in the NMR tube should be approximately 4-5 cm.[1][2]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[4]
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5]
-
Dilute this stock solution to a final concentration of 1-10 µg/mL with a suitable solvent compatible with the ionization method (e.g., a mixture of acetonitrile and water for electrospray ionization).[5]
-
Filter the final solution if any particulates are present to prevent clogging of the instrument.[5]
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ESI is typically suitable for pyridine compounds.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A typical range would be m/z 50-500 to ensure capture of the molecular ion and significant fragments.
-
Analysis: The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.[6]
-
Mandatory Visualization
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 3,5-Dichloro-2-methoxypyridine
An In-depth Technical Guide on the Solubility and Stability of 3,5-Dichloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative data in public literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine these critical physicochemical properties. By following the outlined methodologies, scientists can generate reliable data to support process development, formulation, and regulatory submissions. This guide also presents a theoretical framework for the solubility and stability of this compound based on its structural features and data from related molecules.
Introduction
This compound (C₆H₅Cl₂NO, Molar Mass: 178.02 g/mol ) is a halogenated and methoxylated pyridine derivative.[1] Its chemical structure, featuring a basic pyridine nitrogen, two electron-withdrawing chlorine atoms, and an electron-donating methoxy group, imparts a unique set of physicochemical properties that are critical to its application in organic synthesis. Understanding its solubility in various solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. Similarly, its chemical stability under different environmental conditions (e.g., pH, temperature, and light) dictates its storage, handling, and shelf-life.
While specific experimental data for this compound is sparse, this guide provides robust, standard methodologies for its determination.
Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The pyridine ring in this compound can act as a hydrogen bond acceptor, while the chlorine and methoxy groups influence its polarity.[2] Based on these features, a theoretical solubility profile can be predicted.
Theoretical Solubility:
-
Polar Protic Solvents (e.g., Water, Ethanol): The pyridine nitrogen can form hydrogen bonds with protic solvents, suggesting some degree of solubility. However, the presence of the nonpolar dichlorinated ring may limit extensive solubility in water.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is expected due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated due to the polar nature of the molecule.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available |
| Acetone | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available | Data not available |
| Toluene | Data not available | Data not available | Data not available |
| Hexane | Data not available | Data not available | Data not available |
| DMSO | Data not available | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following are standard and reliable methods for determining the solubility of a compound.
This method measures the equilibrium (thermodynamic) solubility of a compound at a specific temperature.
Objective: To determine the saturation solubility of this compound in a chosen solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[3]
-
Equilibration: Seal the vials and agitate them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Sample Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. Carefully separate the supernatant from the solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.[5]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[6]
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature. Results are typically expressed in g/100 mL or mg/mL.[3]
This is a classic and highly accurate method that does not require sophisticated analytical instrumentation.[4]
Objective: To determine solubility by weighing the solute remaining after solvent evaporation.
Methodology:
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Isothermal Equilibrium Method.
-
Sample Collection: Accurately measure a known volume of the clear, saturated solution (after filtration or centrifugation) and transfer it to a pre-weighed, clean, and dry evaporating dish.[7]
-
Solvent Evaporation: Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the compound's boiling and decomposition points.[5]
-
Mass Determination: Once the solvent is fully removed, cool the dish in a desiccator and weigh the remaining solid residue.
-
Calculation: Calculate the solubility by dividing the mass of the residue by the volume of the solution used.[4]
Caption: Workflow for Solubility Determination.
Stability Profile
The stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute. Degradation can be caused by hydrolysis, oxidation, thermal stress, or photolysis.[8] Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[9]
Stability Data
Quantitative stability data for this compound is not available in the public domain. The table below is a template for summarizing results from forced degradation studies.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time Points | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | e.g., 0, 2, 4, 8, 24h | Data not available | Data not available | Data not available | Data not available |
| Base Hydrolysis (e.g., 0.1 M NaOH, RT) | e.g., 0, 1, 2, 4, 8h | Data not available | Data not available | Data not available | Data not available |
| Oxidative (e.g., 3% H₂O₂, RT) | e.g., 0, 2, 4, 8, 24h | Data not available | Data not available | Data not available | Data not available |
| Thermal (e.g., 80°C, solid state) | e.g., 0, 1, 3, 7 days | Data not available | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Stability Assessment
The following protocols describe standard methods for conducting forced degradation studies. A stability-indicating HPLC method, capable of separating the parent compound from all degradation products, is required for analysis.[9][10]
Objective: To evaluate the stability of the compound in acidic and basic aqueous solutions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.[9]
-
Base Hydrolysis: Dissolve the compound and treat it with 0.1 M NaOH at room temperature. Collect samples over time and neutralize them prior to analysis.[9]
Objective: To assess the compound's susceptibility to oxidation.
Methodology:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9]
-
Monitor the degradation over time by collecting and analyzing samples at appropriate intervals.[9]
Objective: To evaluate the effect of high temperature on the solid compound.
Methodology:
-
Expose the solid compound to dry heat in a calibrated oven (e.g., at 80°C).[9]
-
Analyze the compound at different time intervals to determine the extent of degradation.[9]
Objective: To determine the compound's sensitivity to light exposure according to ICH Q1B guidelines.[11]
Methodology:
-
Expose the solid compound or its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
A control sample should be protected from light with aluminum foil to serve as a dark control.[9]
-
Analyze the exposed and control samples to quantify any photodegradation.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This guide provides a foundational framework for characterizing the . While direct quantitative data is currently scarce, the detailed experimental protocols and data presentation templates offered herein equip researchers, scientists, and drug development professionals with the necessary tools to generate this critical information. The systematic application of these methodologies will enable a thorough understanding of the compound's physicochemical properties, facilitating its effective use in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. iipseries.org [iipseries.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Structural Characterization of 3,5-Dichloro-2-methoxypyridine: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the structural characterization of 3,5-Dichloro-2-methoxypyridine. Due to the limited availability of published experimental data for this specific compound in peer-reviewed literature, this guide utilizes predicted spectroscopic data based on the analysis of analogous compounds and established principles of chemical spectroscopy. The experimental protocols provided are generalized best practices for the characterization of similar chlorinated pyridine derivatives.
Introduction
This compound is a halogenated and methoxy-substituted pyridine derivative. Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their potential as versatile intermediates in the synthesis of more complex molecules. The precise structural elucidation of these building blocks is critical for ensuring the desired outcome of subsequent reactions and for the unambiguous characterization of final products. This technical guide outlines the key analytical techniques and expected results for the comprehensive structural characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Predicted to be a colorless to light yellow solid or liquid |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
Spectroscopic Characterization
The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) is expected to show two signals for the aromatic protons and one signal for the methoxy group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.9 - 8.1 | Doublet | 1H | H-6 |
| ~ 7.2 - 7.4 | Doublet | 1H | H-4 |
| ~ 4.0 | Singlet | 3H | -OCH₃ |
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the pyridine ring and one signal for the methoxy group carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-2 |
| ~ 145 - 150 | C-6 |
| ~ 135 - 140 | C-4 |
| ~ 125 - 130 | C-5 |
| ~ 115 - 120 | C-3 |
| ~ 55 - 60 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in Table 3. Aromatic compounds show a characteristic C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[1][2]
| Wavenumber (cm⁻¹) | Vibration Type |
| 3000 - 3100 | Aromatic C-H stretch |
| 2850 - 2960 | -CH₃ stretch (methoxy) |
| 1550 - 1600 | C=N and C=C stretching (pyridine ring) |
| 1400 - 1500 | C=C stretching (pyridine ring) |
| 1250 - 1300 | Asymmetric C-O-C stretch (aryl ether) |
| 1000 - 1050 | Symmetric C-O-C stretch (aryl ether) |
| 700 - 850 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Dichloro-4-methylpyridine, a similar compound, the molecular ion peak (M⁺) is observed at m/z 161, with a characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) present with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[3]
| m/z Value | Interpretation |
| 177/179/181 | [M]⁺, Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 162/164/166 | [M - CH₃]⁺ |
| 149/151 | [M - CO]⁺ or [M - N₂]⁺ (from rearrangement) |
| 114 | [M - 2Cl]⁺ or [M - HCl - Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the structural characterization of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: -10 to 220 ppm
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film for Liquid Samples):
-
Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin film.
Sample Preparation (KBr Pellet for Solid Samples):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
Mass Spectrometry
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or coupled with a gas chromatograph (GC-MS).
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Ion Source Temperature: 200 - 250 °C.
Visualizations
The following diagrams illustrate the general workflows and predicted fragmentation for the structural characterization of this compound.
Caption: General workflow for the synthesis, purification, and structural characterization of this compound.
Caption: Predicted major fragmentation pathways for this compound in electron ionization mass spectrometry.
References
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 3,5-Dichloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms at the C3 and C5 positions and an electron-donating methoxy group at the C2 position, presents a nuanced reactivity profile. This guide provides a comprehensive analysis of the reactivity of the chlorine atoms in this molecule, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the regioselectivity of these transformations is crucial for the strategic design and synthesis of novel compounds with potential therapeutic or material applications.
The pyridine ring is inherently electron-deficient, which generally facilitates nucleophilic attack. The reactivity and regioselectivity of substitutions on the this compound ring are governed by a combination of electronic and steric factors, including the electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms, the electron-donating effect of the methoxy group, and the positions of these substituents relative to each other.
Electronic and Steric Effects on Reactivity
The reactivity of the two chlorine atoms at the C3 and C5 positions is not identical. Their susceptibility to substitution is influenced by the electronic landscape of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate dictates the regioselectivity. For pyridines, nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen (C2, C4, C6) because the nitrogen atom can effectively stabilize the negative charge through resonance. In this compound, the C5 position is para to the nitrogen, making it electronically more favorable for nucleophilic attack compared to the C3 position, which is meta. The electron-donating methoxy group at C2 slightly deactivates the ring towards nucleophilic attack but its influence is less pronounced than the activating effect of the ring nitrogen.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The regioselectivity of this step can be influenced by both electronic and steric factors, as well as the specific catalyst system (palladium precursor and ligand) employed. While aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine ligands can facilitate the activation of C-Cl bonds. For dichloropyridines, the relative reactivity of the chlorine atoms can often be tuned by the choice of the catalytic system.
Nucleophilic Aromatic Substitution (SNAr) Reactions
As predicted by electronic effects, nucleophilic aromatic substitution on this compound is expected to occur preferentially at the C5 position.
Amination
The displacement of a chlorine atom by an amine is a common transformation. Based on analogous reactions with similar dichloropyridines, mono-amination at the C5 position is the expected primary outcome under controlled conditions.
Table 1: Representative Conditions for Mono-Amination of Dichloropyridines
| Nucleophile | Solvent | Base | Temperature (°C) | Expected Major Product | Reference Yield (Analogous System) |
| Primary/Secondary Amine | Ethanol, DMSO, or NMP | K₂CO₃ or Et₃N | 80-150 | 5-Amino-3-chloro-2-methoxypyridine | Moderate to Good |
| Ammonia | Dioxane/H₂O | K₃PO₄ | 100-120 | 5-Amino-3-chloro-2-methoxypyridine | Moderate |
Alkoxylation/Hydroxylation
Reaction with alkoxides or hydroxides can also lead to substitution at the C5 position.
Table 2: Representative Conditions for Mono-Alkoxylation/Hydroxylation of Dichloropyridines
| Nucleophile | Solvent | Temperature (°C) | Expected Major Product | Reference Yield (Analogous System) |
| Sodium Methoxide | Methanol | Reflux | 3-Chloro-2,5-dimethoxypyridine | Good |
| Sodium Hydroxide | Dioxane/H₂O | 100 | 5-Chloro-6-methoxypyridin-3-ol | Moderate to Good |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, DMSO, or NMP), add the nucleophile (1.0-1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) if required (for amine nucleophiles).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired mono-substituted product.
Nucleophilic Aromatic Substitution at C5
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful means to form carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions on this compound can be influenced by the choice of the catalytic system. While the C5 position is electronically favored for SNAr, the C3 position can also be reactive in cross-coupling reactions, and in some cases, selectivity can be tuned.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For related polychlorinated pyridines, selective mono-coupling has been achieved. For instance, the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with arylboronic acids regioselectively yields 3,5-dichloro-2-arylpyridines, indicating preferential reactivity at the C2 position in that system.[1][2][3] For this compound, the relative reactivity of C3 and C5 will depend on the specific catalyst and reaction conditions.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines
| Boronic Acid | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Product(s) |
| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Dioxane/H₂O | 80-110 | Mono-arylated product (C3 or C5) |
| Arylboronic acid | Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | Cs₂CO₃ | Toluene | 100-120 | Mono-arylated product (C3 or C5) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[4][5] Similar to the Suzuki coupling, the regioselectivity of mono-amination on this compound can be influenced by the catalyst system. The use of specific bulky phosphine ligands is crucial for the efficient coupling of aryl chlorides.[6][7]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyridines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Product(s) |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 90-110 | Mono-aminated product (C3 or C5) |
| Primary/Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 80-100 | Mono-aminated product (C3 or C5) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous, degassed solvent.
-
Heat the reaction mixture to the specified temperature and stir for the required time.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[8][9] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The regioselectivity on this compound will be dependent on the specific conditions and catalyst system chosen.[10][11][12][13]
Table 5: Representative Conditions for Sonogashira Coupling of Dichloropyridines
| Alkyne | Palladium Catalyst (mol%) | Copper Source (mol%) | Base | Solvent | Temp (°C) | Expected Product(s) |
| Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N or i-Pr₂NH | Dioxane or THF | 60-100 | Mono-alkynylated product (C3 or C5) |
| Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (2-5) | Et₃N | DMF | 80-120 | Mono-alkynylated product (C3 or C5) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent (e.g., THF, dioxane, or DMF), add the palladium catalyst, copper(I) iodide, and the amine base.
-
Stir the reaction mixture under an inert atmosphere at the appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Catalytic Cycle for Cross-Coupling
Conclusion
The reactivity of the chlorine atoms in this compound is a subject of both electronic and steric influences, leading to opportunities for regioselective functionalization. While nucleophilic aromatic substitution is predicted to favor the C5 position due to electronic activation by the pyridine nitrogen, palladium-catalyzed cross-coupling reactions offer the potential to functionalize either the C3 or C5 position, with selectivity often being tunable through the careful selection of catalysts, ligands, and reaction conditions. The experimental protocols provided in this guide, based on well-established procedures for analogous compounds, serve as a robust starting point for researchers and drug development professionals to explore the rich chemistry of this valuable heterocyclic scaffold. Further optimization of these conditions will be crucial for achieving high yields and selectivities in the synthesis of novel derivatives of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel 3,5-dichloro-2-arylpyridines by palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 9. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 3,5-Dichloro-2-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates. Its unique electronic properties, ability to engage in various intermolecular interactions, and amenability to chemical modification make it a privileged structure in drug design. Within the diverse landscape of pyridine-based building blocks, 3,5-Dichloro-2-methoxypyridine emerges as a particularly strategic starting material for the synthesis of novel bioactive molecules. The presence of two chlorine atoms offers versatile handles for cross-coupling and nucleophilic substitution reactions, while the 2-methoxy group can profoundly influence the molecule's conformation, metabolic stability, and target engagement.
This technical guide explores the potential applications of this compound in medicinal chemistry. While no currently marketed drugs contain this exact scaffold, its structural motifs are prevalent in a range of biologically active compounds. This document will delve into its synthetic utility and potential as a core for developing novel therapeutics, drawing on data from closely related analogues to illustrate its promise in areas such as inflammation, oncology, and neuroscience.
Synthetic Versatility: A Gateway to Diverse Chemical Space
The reactivity of this compound is primarily dictated by its three functional groups: the pyridine nitrogen, the two chlorine atoms, and the methoxy group. The chlorine atoms, positioned at the 3- and 5-positions, are susceptible to various chemical transformations, making the scaffold an ideal starting point for generating diverse compound libraries.
Key Chemical Transformations:
-
Cross-Coupling Reactions: The chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide array of aryl, heteroaryl, and alkyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents at these positions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides, providing access to a broad range of functionalized derivatives.
Potential Therapeutic Applications
By examining the biological activities of structurally similar compounds, we can infer the potential therapeutic applications for derivatives of this compound.
P2X7 Receptor Antagonists for Inflammatory Disorders
Derivatives of 3,5-dichloropyridine have shown significant promise as antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory and neuropathic pain pathways.[1][2] Antagonism of this receptor can lead to the inhibition of pro-inflammatory cytokine release, making it an attractive target for autoimmune diseases and chronic pain.
Quantitative Data on 3,5-Dichloropyridine-based P2X7 Antagonists
| Compound ID | Modification from Core Scaffold | Target/Assay | IC50 (nM) |
| 51 | Hydrazide linker with adamantane group | hP2X7-expressing HEK293 cells (EtBr uptake) | 4.9[1] |
| 52 | Hydrazide linker with a modified adamantane group | hP2X7-expressing HEK293 cells (EtBr uptake) | 13[1] |
| 51 | Hydrazide linker with adamantane group | LPS/IFN-γ/BzATP-stimulated THP-1 cells (IL-1β release) | 1.3[1] |
| 52 | Hydrazide linker with a modified adamantane group | LPS/IFN-γ/BzATP-stimulated THP-1 cells (IL-1β release) | 9.2[1] |
Cytotoxic Agents for Oncology
The pyridine core is a common feature in many anticancer agents. A series of 2-methoxypyridine-3-carbonitriles, which share the 2-methoxy-substituted pyridine core, have demonstrated potent cytotoxic activity against various cancer cell lines.[3] This suggests that derivatives of this compound could be explored for the development of novel anticancer therapeutics.
Quantitative Data on 2-Methoxypyridine-based Cytotoxic Agents
| Compound ID | Target Cell Line | IC50 (µM) |
| 5d | HepG2 (Liver Cancer) | 2.1 ± 0.1[3] |
| 5d | DU145 (Prostate Cancer) | 1.9 ± 0.2[3] |
| 5d | MBA-MB-231 (Breast Cancer) | 2.5 ± 0.3[3] |
| 5g | HepG2 (Liver Cancer) | 1.5 ± 0.1[3] |
| 5g | DU145 (Prostate Cancer) | 1.2 ± 0.1[3] |
| 5g | MBA-MB-231 (Breast Cancer) | 1.8 ± 0.2[3] |
| 5h | HepG2 (Liver Cancer) | 3.2 ± 0.2[3] |
| 5h | DU145 (Prostate Cancer) | 2.8 ± 0.3[3] |
| 5h | MBA-MB-231 (Breast Cancer) | 3.5 ± 0.4[3] |
| 5i | HepG2 (Liver Cancer) | 4.5 ± 0.3[3] |
| 5i | DU145 (Prostate Cancer) | 3.9 ± 0.4[3] |
| 5i | MBA-MB-231 (Breast Cancer) | 4.8 ± 0.5[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K2CO3) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.), the amine (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2 equiv.).
-
Add DMF (5 mL) to the flask.
-
Flush the flask with an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (3 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired product.
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizing the Potential: Signaling Pathways and Experimental Workflows
To better understand the context in which derivatives of this compound may act, the following diagrams illustrate a relevant signaling pathway and a typical drug discovery workflow.
Caption: P2X7 Receptor Signaling Pathway leading to inflammation.
Caption: A typical workflow for hit-to-lead optimization in drug discovery.
Caption: Logical relationships in SAR studies of this compound.
Conclusion
This compound represents a versatile and promising building block for medicinal chemistry. Its strategic placement of reactive chlorine atoms and a metabolically relevant methoxy group provides a rich platform for the synthesis of diverse compound libraries. While direct analogues in clinical use are yet to be identified, the potent biological activities of structurally related compounds, particularly as P2X7 receptor antagonists and cytotoxic agents, strongly suggest that derivatives of this compound warrant further investigation. The synthetic protocols and biological assay methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable scaffold in the quest for novel therapeutics.
References
The Role of Substituted Pyridines in Agrochemicals: A Technical Guide Focused on the Herbicide Fluroxypyr
Introduction
Substituted pyridines are a critical class of heterocyclic compounds that serve as essential building blocks in the synthesis of a wide range of agrochemicals. Their versatile reactivity allows for the introduction of various functional groups, leading to the development of potent herbicides, insecticides, and fungicides. This technical guide delves into the chemistry of a specific group of these compounds in the context of the commercially significant herbicide, Fluroxypyr. While the compound 3,5-Dichloro-2-methoxypyridine was initially queried as a direct precursor, this guide will focus on the established synthetic pathways of Fluroxypyr from other chlorinated pyridine derivatives and the significant role of a closely related methoxypyridine as a primary metabolite in its environmental degradation pathway. This information is crucial for researchers and professionals in the agrochemical industry for understanding the synthesis, efficacy, and environmental fate of this important herbicide.
Synthesis of the Herbicide Fluroxypyr
The commercial synthesis of Fluroxypyr, a selective, post-emergence herbicide for the control of broadleaf weeds, is a multi-step process that typically starts from highly chlorinated pyridines.[1] The most common strategies involve the sequential substitution of chlorine and fluorine atoms on the pyridine ring to build the desired molecular architecture.
Synthetic Pathway Starting from Pentachloropyridine
One of the primary industrial routes to Fluroxypyr begins with pentachloropyridine. This pathway involves a series of nucleophilic aromatic substitution reactions to introduce the necessary functional groups.
Caption: Synthetic pathway of Fluroxypyr-meptyl from Pentachloropyridine.
Experimental Protocols
1. Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine
-
Materials: Pentachloropyridine, Potassium Fluoride (KF), aprotic polar solvent (e.g., N-methylpyrrolidone).
-
Procedure: Pentachloropyridine is reacted with potassium fluoride in an aprotic dipolar solvent. The reaction mixture is heated to facilitate the fluorine-chlorine exchange. The product, 3,5-dichloro-2,4,6-trifluoropyridine, is then isolated.[2]
2. Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine
-
Materials: 3,5-Dichloro-2,4,6-trifluoropyridine, Ammonia (NH₃).
-
Procedure: The trifluoropyridine derivative is subjected to ammonation, where it is treated with ammonia. This selectively replaces the fluorine atom at the 4-position with an amino group.[1]
3. Synthesis of Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate
-
Materials: 4-Amino-3,5-dichloro-2,6-difluoropyridine, Potassium Hydroxide (KOH).
-
Procedure: The difluoropyridine is then hydrolyzed with an aqueous solution of potassium hydroxide. This reaction selectively displaces one of the remaining fluorine atoms (typically at the 2-position) with a hydroxyl group, which then forms the potassium salt.[2]
4. Synthesis of Fluroxypyr and its Esters
-
Materials: Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, a chloroacetate ester (e.g., methyl chloroacetate), 1-methylheptanol (for transesterification).
-
Procedure: The potassium salt is alkylated with a chloroacetate ester to introduce the carboxymethoxy side chain, yielding the Fluroxypyr acid or its methyl ester.[1] For the production of the commercial product Fluroxypyr-meptyl, a transesterification reaction is carried out with 1-methylheptanol.[1]
Quantitative Data
| Precursor/Intermediate | Reagents | Product | Reported Yield | Reference |
| Pentachloropyridine | KF | 3,5-Dichloro-2,4,6-trifluoropyridine | High | [2] |
| 3,5-Dichloro-2,4,6-trifluoropyridine | NH₃ | 4-Amino-3,5-dichloro-2,6-difluoropyridine | Good | [1] |
| 4-Amino-3,5-dichloro-2,6-difluoropyridine | KOH | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate | High | [2] |
| Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate | Methyl chloroacetate, 1-methylheptanol | Fluroxypyr-meptyl | 47.89% overall | [2] |
Environmental Fate and the Role of a Methoxypyridine Metabolite
Once applied in the environment, Fluroxypyr undergoes degradation. A key metabolite formed in soil is 4-amino-3,5-dichloro-2-methoxypyridine.[3] This indicates that a methoxy group can be introduced to the pyridine ring under environmental conditions, likely through microbial activity.
Caption: Degradation pathway of Fluroxypyr in soil.
Degradation and Metabolism
In soil, Fluroxypyr is primarily degraded by microorganisms.[3] This process leads to the formation of two major metabolites: 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (Fluroxypyr-pyridinol) and 4-amino-3,5-dichloro-2-methoxypyridine (Fluroxypyr-methoxypyridine).[3] Studies have shown that a significant portion of Fluroxypyr can be converted to these metabolites. For instance, one study reported that approximately 48.6% of Fluroxypyr was converted to Fluroxypyr-pyridinol and 8.0% to Fluroxypy-methoxypyridine.[3] While the pyridinol metabolite tends to degrade relatively quickly, the methoxypyridine metabolite has been observed to be more persistent in soil.[3]
While this compound itself is not a primary precursor for the synthesis of the herbicide Fluroxypyr, the closely related 4-amino-3,5-dichloro-2-methoxypyridine is a key metabolite in its environmental degradation. The synthesis of Fluroxypyr relies on other highly chlorinated and fluorinated pyridine derivatives, such as pentachloropyridine. Understanding these synthetic pathways and the subsequent environmental fate of the herbicide is paramount for the development of effective and environmentally responsible agrochemicals. The provided experimental protocols and reaction schemes offer a foundational understanding for researchers in this field.
References
An In-depth Technical Guide to the Electronic Properties of the 3,5-Dichloro-2-methoxypyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of the 3,5-dichloro-2-methoxypyridine ring. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and computational chemistry principles to predict its characteristics. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental techniques are provided.
Core Molecular Structure and Properties
This compound is a substituted pyridine with the molecular formula C₆H₅Cl₂NO. The pyridine ring is an aromatic heterocycle with a nitrogen atom that influences its electronic properties. The two chlorine atoms at positions 3 and 5 are strong electron-withdrawing groups, while the methoxy group at position 2 is an electron-donating group. This substitution pattern creates a unique electronic environment that dictates the molecule's reactivity and potential applications.
Below is a diagram illustrating the structure and numbering of the this compound ring.
Caption: Structure and numbering of the this compound ring.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₆H₅Cl₂NO | - |
| Molecular Weight | 178.02 g/mol | [1] |
| Melting Point | ~90 °C | [2] |
| Boiling Point | ~200 °C | [2] |
| Density | ~1.363 g/cm³ | [2] |
| pKa (of conjugate acid) | < 1 | Prediction based on electron-withdrawing groups |
| LogP | ~2.4 | [1] |
Synthesis
A plausible synthetic route to this compound starts from the commercially available 3,5-dichloropyridine. The synthesis involves a nucleophilic aromatic substitution to introduce the methoxy group. A general workflow is presented below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound (Predicted)
This protocol is adapted from the synthesis of analogous compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloropyridine (1 equivalent) in a suitable solvent such as methanol or dimethylformamide (DMF).
-
Reagent Addition: Add sodium methoxide (1.1 to 1.5 equivalents) portion-wise to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Spectroscopic Properties (Predicted)
The electronic structure of this compound gives rise to characteristic spectroscopic signatures. The predicted data is based on the analysis of similar substituted pyridines.[3][4][5]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Wavenumber/Chemical Shift | Assignment |
| ¹H NMR | δ ~ 4.0 ppm (s, 3H) | -OCH₃ |
| δ ~ 7.8 ppm (d, 1H) | H-4 | |
| δ ~ 8.2 ppm (d, 1H) | H-6 | |
| ¹³C NMR | δ ~ 55 ppm | -OCH₃ |
| δ ~ 110 ppm | C-3 | |
| δ ~ 125 ppm | C-5 | |
| δ ~ 140 ppm | C-4 | |
| δ ~ 148 ppm | C-6 | |
| δ ~ 160 ppm | C-2 | |
| IR | 2950-2850 cm⁻¹ | C-H stretch (methoxy) |
| 1600-1400 cm⁻¹ | C=C and C=N stretch (aromatic ring) | |
| 1250-1000 cm⁻¹ | C-O stretch (methoxy) | |
| 800-600 cm⁻¹ | C-Cl stretch | |
| UV-Vis | λmax ~ 220 nm, ~270 nm | π → π* transitions of the pyridine ring |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast on a salt plate (e.g., NaCl, KBr).
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Record the spectrum as percent transmittance versus wavenumber (cm⁻¹).
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 200-400 nm.
-
The data is plotted as absorbance versus wavelength (nm).
-
Electronic Structure and Reactivity
The electronic properties of the this compound ring are governed by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro and pyridine nitrogen atoms. This leads to a polarized aromatic system.
Molecular Electrostatic Potential (MEP)
A molecular electrostatic potential (MEP) map can be computationally generated to visualize the electron density distribution. In such a map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.
For this compound, the MEP would likely show a negative potential around the nitrogen atom and the oxygen atom of the methoxy group, indicating their nucleophilic character. The regions around the hydrogen atoms and the carbon atoms attached to the chlorine atoms would exhibit a positive potential, suggesting susceptibility to nucleophilic attack.
Caption: Predicted reactivity sites on the this compound ring.
Reactivity
The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing chlorine atoms further activates the ring towards nucleophilic attack. The most likely positions for nucleophilic attack are C-4 and C-6, which are para and ortho to the electron-withdrawing nitrogen atom, respectively. The chlorine atoms at positions 3 and 5 can act as leaving groups in SNAr reactions, allowing for the introduction of other functional groups. The nitrogen atom itself is a Lewis basic site and can be protonated or alkylated.
Potential Applications in Drug Development
Substituted pyridines are a common scaffold in medicinal chemistry and are found in numerous approved drugs.[6] The specific substitution pattern of this compound offers several features that could be advantageous in drug design:
-
Modulation of Physicochemical Properties: The chloro and methoxy groups can be used to fine-tune properties such as lipophilicity, solubility, and metabolic stability.
-
Scaffold for Further Functionalization: The reactive sites on the pyridine ring, particularly the positions of the chlorine atoms, provide handles for further chemical modification to explore structure-activity relationships.
-
Potential for Biological Interactions: The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors, which is crucial for binding to biological targets such as enzymes and receptors.
While no specific biological activity has been reported for this compound, its structural motifs are present in molecules with a wide range of therapeutic applications. Further research into this compound could uncover novel biological activities.
Conclusion
This technical guide has provided a detailed overview of the predicted electronic properties of the this compound ring. Based on the analysis of analogous compounds, it is expected to be a reactive molecule with distinct spectroscopic features. The combination of electron-donating and electron-withdrawing substituents creates a unique electronic landscape that makes it an interesting candidate for further investigation, particularly in the field of medicinal chemistry. Direct experimental validation of these predicted properties is a necessary next step to fully elucidate the chemical and biological characteristics of this compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 3,5-dichloro-2-methoxypyridine. This versatile building block is a key intermediate in the synthesis of a variety of functionalized pyridine derivatives for applications in medicinal chemistry and materials science.
Introduction
Nucleophilic aromatic substitution on pyridine rings is a fundamental transformation in organic synthesis. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates the displacement of a leaving group by a nucleophile. In the case of this compound, the two chlorine atoms serve as leaving groups. The regioselectivity of the substitution is influenced by the electronic effects of the methoxy group at the 2-position and the inherent reactivity of the pyridine ring.
The 2-methoxy group is an electron-donating group, which can influence the electron density of the pyridine ring. Generally, in nucleophilic aromatic substitutions on substituted pyridines, the position para to the nitrogen (C4) and the positions ortho to the nitrogen (C2 and C6) are most activated for nucleophilic attack. In this compound, the C5 position is para-related to the nitrogen's activating influence, suggesting it is a likely site for nucleophilic attack. This document will focus on protocols where substitution is presumed to occur at the C5 position.
Experimental Protocols
General Protocol for Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or aniline)
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (2.0 eq) or sodium tert-butoxide (1.5 eq).
-
Add a suitable solvent such as DMF or DMSO to the flask.
-
The reaction mixture is then heated to a temperature between 80-150 °C.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired 5-amino-3-chloro-2-methoxypyridine derivative.
Data Presentation
The following table summarizes representative conditions and yields for nucleophilic aromatic substitution reactions on various chloropyridines. While specific data for this compound is not widely available, these examples provide a useful reference for experimental design.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyridine | Aniline | NaOtBu | Toluene | 100 | Not Specified | Good |
| 2,6-Dichloropyridine | Amine | K₂CO₃ | DMF | 150-200 | 0.5-1 | Good |
| 2-Chloro-3,5-dinitropyridine | Aniline | - | Methanol | 25 | Not Specified | Not Specified |
| 2-Chloro-5-nitropyridine | Substituted Anilines | - | DMSO/DMF | Not Specified | Not Specified | Not Specified |
| 2-Amino-5-chloropyridine | N-Chlorosuccinimide | - | DMF/Methanol | 45 | 2.5 | 70.5 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.
Caption: General workflow for the amination of this compound.
Signaling Pathway/Mechanism
The following diagram illustrates the proposed mechanism for the nucleophilic aromatic substitution reaction.
Caption: Proposed mechanism for nucleophilic aromatic substitution on this compound.
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dichloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates. Their prevalence stems from their ability to act as bioisosteres for phenyl rings, their capacity for hydrogen bonding, and the diverse chemical space that can be explored through functionalization of the pyridine ring. 3,5-Dichloro-2-methoxypyridine is a particularly valuable building block for the synthesis of novel pharmaceutical intermediates. The two chlorine atoms at the 3- and 5-positions offer orthogonal handles for selective functionalization through various cross-coupling reactions, while the methoxy group at the 2-position can influence the molecule's physicochemical properties and metabolic stability. This document provides detailed protocols for the functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of a diverse range of intermediates for drug discovery programs, particularly in the areas of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Key Synthetic Transformations
The strategic functionalization of this compound allows for the introduction of aryl, heteroaryl, amino, and alkynyl moieties, which are key pharmacophoric elements in many drug molecules. The following sections detail the protocols for these transformations.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the selective introduction of an aryl or heteroaryl group at either the 3- or 5-position, depending on the reaction conditions and the catalyst system employed. This is a crucial step in the synthesis of biaryl and heteroaryl-pyridine scaffolds found in many kinase inhibitors.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 24 | 82 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the specified base (2.0 mmol, 2.0 equiv.), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Suzuki-Miyaura Coupling Workflow
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of aryl amines, which are prevalent in a vast array of pharmaceuticals. This reaction allows for the introduction of primary or secondary amines at the 3- or 5-position of the this compound core, providing access to key intermediates for GPCR modulators and other nitrogen-containing bioactive molecules.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 16 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, the phosphine ligand, and the specified base.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyridine intermediate.
Buchwald-Hartwig Amination Workflow
Application Note 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing arylalkyne moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclization reactions) or as integral parts of the final drug structure, for instance, in some classes of kinase inhibitors.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 60 | 6 | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NH | DMF | 80 | 8 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 60 | 8 | 82 |
| 4 | Ethynylbenzene | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NH | DMF | 80 | 10 | 87 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in the specified solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture.
-
Stir the reaction at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted pyridine.
Sonogashira Coupling Workflow
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the chemical space around this scaffold. The ability to selectively functionalize the 3- and 5-positions through robust and well-established cross-coupling methodologies makes it an attractive platform for the rapid generation of compound libraries for lead discovery and optimization in various therapeutic areas. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivity in these transformations.
Application Notes and Protocols for the Preparation of Novel Herbicides Using 3,5-Dichloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential application of novel herbicides derived from 3,5-Dichloro-2-methoxypyridine. This document outlines a strategic synthetic approach, detailed experimental protocols, and representative herbicidal activity data of analogous compounds. Furthermore, it visualizes the synthetic workflow and a key herbicidal mode of action, the auxin signaling pathway.
Introduction
Pyridine-based compounds represent a significant class of herbicides, with many commercial products acting as synthetic auxins that disrupt plant growth.[1] The development of novel pyridine herbicides is crucial to address the growing issue of weed resistance to existing agrochemicals.[2] this compound is a versatile starting material for the synthesis of new herbicidal candidates due to its two reactive chlorine atoms, which can be selectively functionalized to generate a diverse library of derivatives.
This document proposes a two-step synthetic strategy involving an initial Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic aromatic substitution (SNAr) to introduce chemical diversity.
Proposed Synthetic Strategy
The core of the proposed strategy is the sequential displacement of the two chlorine atoms on the this compound ring. The first step involves a palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at one of the chlorine positions. The second step is a nucleophilic aromatic substitution to replace the remaining chlorine with an amine. This workflow allows for the creation of a wide range of novel substituted 2-methoxypyridine derivatives for herbicidal screening.
Caption: Proposed two-step synthetic workflow for novel herbicides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of a 5-Chloro-3-aryl-2-methoxypyridine intermediate.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-Chloro-3-aryl-2-methoxypyridine product.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of the final 5-Amino-3-aryl-2-methoxypyridine derivatives.
Materials:
-
5-Chloro-3-aryl-2-methoxypyridine intermediate from step 3.1
-
Desired primary or secondary amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the 5-Chloro-3-aryl-2-methoxypyridine intermediate (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL).
-
Add the desired amine (1.5 mmol, 1.5 equiv.) and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 5-Amino-3-aryl-2-methoxypyridine derivative.
Representative Herbicidal Activity Data
The following tables present herbicidal activity data for compounds structurally analogous to the proposed novel herbicides. This data is intended to provide a benchmark for the potential efficacy of the newly synthesized compounds.
Table 1: Herbicidal Activity of Representative Aminopyridine Herbicides against Various Weed Species.
| Compound Class | Weed Species | Growth Inhibition (%) at 150 g a.i./ha | Reference |
| Aminopyralid | Amaranthus retroflexus | 95 | [3] |
| Chenopodium album | 92 | [3] | |
| Picloram | Amaranthus retroflexus | 88 | [3] |
| Chenopodium album | 85 | [3] | |
| Clopyralid | Solanum nigrum | 75 | [3] |
Table 2: IC₅₀ Values of Pyridine-based Herbicides against Arabidopsis thaliana Root Growth.
| Compound | IC₅₀ (µM) | Reference |
| Picloram | 1.25 | [4] |
| Halauxifen-methyl | 0.32 | [4] |
| Representative Pyrazolyl-picolinic acid (V-2) | 0.05 | [4] |
Mode of Action: Auxin Signaling Pathway
Many pyridine-based herbicides function as synthetic auxins.[1] They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The core of this signaling pathway involves the degradation of Aux/IAA transcriptional repressors, which then allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[5][6][7]
Caption: The Auxin Signaling Pathway as a herbicidal target.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,5-Dichloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of aryl halides, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The substrate 3,5-dichloro-2-methoxypyridine is a valuable building block, offering two reactive sites for functionalization. The selective amination of this substrate allows for the controlled introduction of amino groups, paving the way for the synthesis of diverse and complex molecular architectures.
This document provides detailed application notes and protocols for the palladium-catalyzed amination of this compound. It covers aspects of regioselectivity, catalyst and ligand selection, and provides generalized experimental procedures for both primary and secondary amine coupling partners.
Regioselectivity in the Amination of this compound
The primary challenge in the amination of this compound is controlling the regioselectivity of the reaction. The pyridine ring contains two chlorine atoms at the C3 and C5 positions, and their relative reactivity is influenced by the electronic and steric environment. The methoxy group at the C2 position is an electron-donating group, which can influence the electron density at the adjacent carbon atoms.
Generally, in dichloropyridines, the position of substitution is dictated by a combination of factors including:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms, as well as the electron-donating effect of the methoxy group, modulate the electrophilicity of the C3 and C5 positions.
-
Steric Hindrance: The steric bulk of the incoming amine and the phosphine ligand on the palladium catalyst can influence which chlorine atom is more accessible for oxidative addition.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly impact the regiochemical outcome of the amination.
While specific literature on the regioselective amination of this compound is not abundant, general principles for dichloropyridines suggest that the C5 position is often more sterically accessible. However, the electronic influence of the C2-methoxy group may enhance the reactivity of the C3 position. Therefore, empirical determination of the optimal conditions for selective mono-amination at either position is often necessary. For selective amination, careful selection of the palladium catalyst and ligand is crucial.
Catalyst and Ligand Selection
The choice of the palladium catalyst and the supporting phosphine ligand is critical for achieving high yields and selectivity in the Buchwald-Hartwig amination of aryl chlorides. For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition of the aryl chloride to the palladium(0) center and promote the reductive elimination of the desired product.
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | A robust and versatile system for a wide range of aryl chlorides. |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | Effective for challenging couplings, including those with primary amines. |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | 1-2 (Pd), 2-4 (Ligand) | Demonstrates broad substrate scope for heteroaryl chlorides.[1] |
| PdCl₂(DPEPhos) | - | 2-5 | A commercially available catalyst that can be effective for certain substrates. |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed amination of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific amine substrates.
Protocol 1: Monoamination with a Primary Amine (e.g., Aniline)
This protocol describes a general procedure for the synthesis of 3-amino-5-chloro-2-methoxypyridine or 5-amino-3-chloro-2-methoxypyridine derivatives.
Reaction Scheme:
Figure 1: General scheme for the monoamination of this compound.
Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. |
| This compound | 178.01 | 1.0 | 1.0 |
| Primary Amine | - | 1.1 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.01-0.02 | 0.01-0.02 |
| XPhos | 476.68 | 0.02-0.04 | 0.02-0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 1.5 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 mmol), XPhos (0.02-0.04 mmol), and sodium tert-butoxide (1.5 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add this compound (1.0 mmol) and the primary amine (1.1 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product(s).
Protocol 2: Monoamination with a Secondary Amine (e.g., Morpholine)
This protocol outlines a general procedure for the coupling of a secondary amine with this compound.
Reaction Scheme:
Figure 2: General scheme for the monoamination with a secondary amine.
Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. |
| This compound | 178.01 | 1.0 | 1.0 |
| Secondary Amine | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | 410.51 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - |
Procedure:
-
In a glovebox, charge a screw-cap vial with Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a short plug of silica gel, washing with additional dichloromethane.
-
Concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to afford the product.
Logical Workflow for a Typical Experiment
Figure 3: Experimental workflow for palladium-catalyzed amination.
Concluding Remarks
The palladium-catalyzed amination of this compound provides a versatile platform for the synthesis of substituted aminopyridines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and controlling regioselectivity. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes. Researchers are encouraged to perform small-scale optimization experiments to identify the ideal conditions for their particular amine of interest. Careful analysis of the product mixture will be necessary to determine the regiochemical outcome of the reaction.
References
Application Notes and Protocols for the Regioselective Functionalization of the 3,5-Dichloro-2-methoxypyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-dichloro-2-methoxypyridine scaffold is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two chlorine atoms and a methoxy group at strategic positions offers multiple avenues for selective functionalization, enabling the synthesis of a diverse array of complex molecules with potential biological activities. This document provides detailed application notes and experimental protocols for the regioselective functionalization of this scaffold, focusing on C4 and C6 position modifications through lithiation-electrophilic quench and palladium-catalyzed cross-coupling reactions.
Key Regioselective Functionalization Strategies
The functionalization of the this compound core can be directed to either the C4 or C6 position, leveraging the electronic properties of the pyridine ring and the directing effect of the methoxy group.
C4-Selective Functionalization via Directed Ortho-Metalation (DoM)
The C4 proton of the this compound ring is the most acidic due to the inductive effect of the two adjacent chlorine atoms. This allows for regioselective deprotonation at this position using a strong, non-nucleophilic base, followed by quenching with a variety of electrophiles.
Logical Workflow for C4-Functionalization
Caption: C4-Functionalization Workflow.
Experimental Protocol: C4-Selective Lithiation and Electrophilic Quench
This protocol describes a general procedure for the C4-functionalization of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine or 2,2,6,6-Tetramethylpiperidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and diisopropylamine (1.2 equiv.) or 2,2,6,6-tetramethylpiperidine (1.2 equiv.).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv.) dropwise to the solution. Stir for 30 minutes at -78 °C to generate the Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in situ.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add the solution of this compound dropwise to the LDA/LiTMP solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of the 4-lithiated intermediate.
-
Slowly add the chosen electrophile (1.2 equiv.) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Electrophile (E) | Product Structure | Reagent (E-X) | Yield (%) | Reference |
| Phenyl(hydroxy)methyl | C₄-(CH(OH)Ph) | Benzaldehyde | Est. 60-80% | Adapted from similar systems[1] |
| Trimethylsilyl | C₄-Si(CH₃)₃ | Trimethylsilyl chloride | Est. 70-90% | General protocol adaptation |
| Iodo | C₄-I | Iodine | Est. 65-85% | General protocol adaptation |
Note: Yields are estimated based on reactions with analogous substituted pyridines and will require optimization for the this compound scaffold.
C6-Selective Functionalization
Functionalization at the C6 position can be achieved through palladium-catalyzed cross-coupling reactions. The chlorine atom at the C5 position is sterically hindered by the C6 proton, and the C3 chlorine is influenced by the ortho-methoxy group. While direct selective coupling at C6 over C3 can be challenging, careful selection of catalysts and ligands can favor functionalization at the less sterically hindered C6 position in some cases, although competitive reaction at C3 is likely. Alternatively, a halogen-dance reaction followed by functionalization could be explored. For the purpose of these notes, we will focus on cross-coupling strategies.
Reaction Pathway for Palladium-Catalyzed Cross-Coupling
Caption: Cross-Coupling Reaction Pathway.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following are general starting protocols for various cross-coupling reactions. Optimization of the catalyst, ligand, base, and solvent will be necessary to achieve high yield and regioselectivity.
a) Suzuki-Miyaura Coupling (C-C Bond Formation)
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos or XPhos (ligand)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane/water or toluene
Protocol (using SPhos): [2]
-
In an oven-dried reaction vial, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
b) Buchwald-Hartwig Amination (C-N Bond Formation)
Materials:
-
This compound
-
Amine (primary or secondary)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Protocol: [3]
-
In a glovebox or under an inert atmosphere, charge a reaction vial with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Add anhydrous toluene and stir for 5 minutes at room temperature.
-
Add this compound (1.0 equiv.) and the amine (1.5 equiv.).
-
Seal the vial and heat the mixture to reflux (or a specified temperature, e.g., 110 °C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with water.
-
Extract with an organic solvent, wash with brine, dry, concentrate, and purify by column chromatography.
c) Sonogashira Coupling (C-C Bond Formation with Alkynes)
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
Protocol:
-
To a reaction flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill with an inert atmosphere.
-
Add anhydrous solvent (THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute with an organic solvent and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.
Quantitative Data for Cross-Coupling Reactions (Illustrative for Dichloropyridines):
| Reaction Type | Coupling Partner | Product Position | Yield (%) | Reference/Analogy |
| Suzuki-Miyaura | Arylboronic acid | C2 (on 2,3,5-trichloropyridine) | up to 95% | [4] |
| Buchwald-Hartwig | Morpholine | C4 (on 4-chlorotoluene) | 94% | [3] |
| Sonogashira | Phenylacetylene | Not specified | Good yields | General reaction[5] |
Note: The regioselectivity (C3 vs. C6) for cross-coupling on this compound will be highly dependent on the specific catalyst, ligand, and reaction conditions and must be determined experimentally.
Conclusion
The regioselective functionalization of this compound provides a versatile platform for the synthesis of novel and complex molecules. C4-functionalization can be reliably achieved through directed ortho-metalation, taking advantage of the acidic proton at this position. C6 (and potentially C3) functionalization via palladium-catalyzed cross-coupling reactions offers a complementary approach, though careful optimization is required to control regioselectivity. The protocols and data presented here serve as a robust starting point for researchers to explore the rich chemistry of this important scaffold.
References
- 1. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Large-Scale Synthesis of 3,5-Dichloro-2-methoxypyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3,5-Dichloro-2-methoxypyridine and its derivatives. This versatile scaffold is a key building block in the development of a wide range of pharmaceuticals and agrochemicals. The strategic placement of the chloro and methoxy substituents on the pyridine ring offers multiple avenues for further functionalization, making it a valuable starting material for creating diverse molecular libraries for drug discovery and development.
Introduction
This compound and its analogs are important intermediates in medicinal chemistry and process development. The pyridine core is a prevalent motif in numerous approved drugs, and the specific substitution pattern of this scaffold significantly influences pharmacological activity, selectivity, and pharmacokinetic properties. The chloro groups provide reactive handles for cross-coupling reactions, while the methoxy group can modulate the electronic properties and metabolic stability of the final molecule. These attributes make this compound a sought-after precursor for novel therapeutic agents.
This guide outlines a robust and scalable multi-step synthesis of this compound, starting from readily available materials. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate laboratory-scale synthesis and process scale-up.
Synthetic Pathways
The large-scale synthesis of this compound can be efficiently achieved through a multi-step process starting from 2-chloropyridine. The key transformations involve an initial alkoxylation, followed by chlorination to introduce the two chlorine atoms onto the pyridine ring, and a final chlorination/conversion step. An alternative pathway involves the selective methoxylation of 2,3,5-trichloropyridine.
Application Notes and Protocols: The Use of 3,5-Dichloro-2-methoxypyridine and its Analogs in the Synthesis of P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols focused on the synthesis and evaluation of potent P2X7 receptor antagonists derived from the 3,5-dichloropyridine scaffold. The P2X7 receptor, an ATP-gated ion channel, is a critical mediator in inflammatory pathways, making it a high-interest therapeutic target for a variety of inflammatory, neurological, and chronic pain disorders. While 3,5-dichloro-2-methoxypyridine represents a key building block in medicinal chemistry, this document details a well-established synthetic route to a highly potent P2X7 antagonist starting from a related 3,5-dichloropyridine precursor. The methodologies herein provide a comprehensive framework for the synthesis, purification, and pharmacological characterization of this important class of compounds.
Introduction
The P2X7 receptor is a non-selective cation channel activated by high concentrations of extracellular ATP, which is often released during cellular stress or injury.[1] P2X7 receptor activation initiates a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines such as IL-1β.[1] This receptor's involvement in various pathological conditions, including chronic pain, neurodegenerative diseases, and autoimmune disorders, has spurred significant interest in the development of potent and selective P2X7 receptor antagonists.[1][2]
Recent studies have identified a class of compounds featuring a 3,5-dichloropyridine core linked to a hydrazide moiety as highly potent P2X7 receptor antagonists.[1] Structure-activity relationship (SAR) studies have highlighted that the 3,5-dichloro substitution on the pyridine ring is crucial for high antagonistic activity.[1][3] This document provides a detailed synthetic protocol for a representative compound of this class and outlines key biological assays for evaluating their efficacy.
Data Presentation
The in vitro potency of representative 3,5-dichloropyridine-based P2X7 receptor antagonists is summarized in the table below. The data is compiled from studies on HEK293 cells expressing the human P2X7 receptor (hP2X7) and THP-1 cells, a human monocytic cell line that endogenously expresses the P2X7 receptor.
| Compound | Description | Assay | Cell Line | IC50 (nM) |
| 51 | N'-(adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine | Ethidium Bromide (EtBr) Uptake | hP2X7-HEK293 | 4.9[3][4] |
| 51 | IL-1β Release | LPS/IFN-γ/BzATP stimulated THP-1 | 1.3[3][4] | |
| 52 | N'-(adamantan-2-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine | Ethidium Bromide (EtBr) Uptake | hP2X7-HEK293 | 13[3][4] |
| 52 | IL-1β Release | LPS/IFN-γ/BzATP stimulated THP-1 | 9.2[3][4] |
Experimental Protocols
Protocol 1: Synthesis of N'-(adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine (Compound 51)
This protocol describes a two-step synthesis of the target P2X7 receptor antagonist, compound 51.[5]
Step 1: Synthesis of 3,5-dichloro-4-hydrazinopyridine
-
Materials: 3,4,5-trichloropyridine, ethanol, hydrazine hydrate, ethyl acetate, hexane, silica gel.
-
Procedure:
-
To a solution of 3,4,5-trichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3,5-dichloro-4-hydrazinopyridine.
-
Step 2: Synthesis of N'-(adamantan-1-ylcarbonyl)-N-(3,5-dichloropyridin-4-yl)hydrazine (Compound 51)
-
Materials: Adamantane-1-carboxylic acid, dichloromethane (DCM), oxalyl chloride, N,N-dimethylformamide (DMF), 3,5-dichloro-4-hydrazinopyridine, triethylamine.
-
Procedure:
-
Dissolve adamantane-1-carboxylic acid (1.2 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting adamantane-1-carbonyl chloride in anhydrous DCM.
-
To this solution, add a solution of 3,5-dichloro-4-hydrazinopyridine (1.0 eq) and triethylamine (2.0 eq) in DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield compound 51.
-
Protocol 2: Ethidium Bromide (EtBr) Uptake Assay
This assay measures the inhibition of P2X7 receptor channel pore formation.[5]
-
Materials: HEK293 cells stably expressing the human P2X7 receptor, 96-well black, clear-bottom plates, low-divalent cation solution, test compound (e.g., compound 51), ethidium bromide (EtBr), BzATP (P2X7 receptor agonist).
-
Procedure:
-
Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells with a low-divalent cation solution.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Add a solution containing ethidium bromide (5 µM) and the P2X7 receptor agonist BzATP (100 µM).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the IC50 value by plotting the inhibition of BzATP-induced EtBr uptake against the concentration of the test compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Compound Libraries Based on the 3,5-Dichloro-2-methoxypyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel compound libraries based on the versatile 3,5-dichloro-2-methoxypyridine scaffold. This privileged heterocyclic motif is a valuable starting point for the synthesis of diverse molecules with potential applications in medicinal chemistry and drug discovery, particularly in the pursuit of kinase inhibitors for oncology.
The strategic placement of two chlorine atoms and a methoxy group on the pyridine ring offers multiple avenues for chemical diversification through various cross-coupling reactions. The protocols outlined herein provide detailed methodologies for library synthesis, characterization, and biological evaluation.
Overview of Synthetic Strategies
The this compound core is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the chloro-positions. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Key transformations include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the installation of alkyne moieties.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Parallel synthesis techniques are highly recommended for the efficient construction of these libraries, enabling the simultaneous preparation of numerous analogues.
Representative Quantitative Data
While specific data for libraries derived directly from this compound is proprietary to individual research programs, the following tables present representative data for analogous substituted pyridine derivatives, demonstrating their potential as anticancer agents.
Table 1: Anticancer Activity of Representative 2-Methoxypyridine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5d | HepG2 (Liver) | 2.5 | 5-Fluorouracil | 5.0 |
| DU145 (Prostate) | 1.8 | 5-Fluorouracil | 4.1 | |
| MBA-MB-231 (Breast) | 1.2 | 5-Fluorouracil | 4.5 | |
| 5g | HepG2 (Liver) | 3.1 | 5-Fluorouracil | 5.0 |
| DU145 (Prostate) | 2.4 | 5-Fluorouracil | 4.1 | |
| MBA-MB-231 (Breast) | 1.9 | 5-Fluorouracil | 4.5 | |
| 5h | HepG2 (Liver) | 1.5 | 5-Fluorouracil | 5.0 |
| DU145 (Prostate) | 1.1 | 5-Fluorouracil | 4.1 | |
| MBA-MB-231 (Breast) | 0.9 | 5-Fluorouracil | 4.5 | |
| 5i | HepG2 (Liver) | 4.2 | 5-Fluorouracil | 5.0 |
| DU145 (Prostate) | 3.7 | 5-Fluorouracil | 4.1 | |
| MBA-MB-231 (Breast) | 2.8 | 5-Fluorouracil | 4.5 |
Data is illustrative and based on structurally related 2-methoxypyridine-3-carbonitrile derivatives.[1]
Table 2: Kinase Inhibitory Activity of Representative Pyridine-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| C6 | SHP2 | 0.13 |
| 12 | PIM-1 | 14.3 |
| 2e | Chk1 | 3-10 |
Data is for analogous substituted pyridine derivatives and highlights the potential of this scaffold in kinase inhibition.[2][3][4]
Experimental Protocols
General Protocol for Parallel Suzuki-Miyaura Coupling
This protocol describes a general method for the parallel synthesis of a library of 3-chloro-5-aryl-2-methoxypyridines.
Materials:
-
This compound
-
A library of arylboronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1)
-
96-well reaction block with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a stock solution of this compound in 1,4-dioxane (e.g., 0.2 M).
-
Prepare stock solutions of each arylboronic acid in 1,4-dioxane (e.g., 0.3 M).
-
Prepare a stock solution of K₂CO₃ in water (e.g., 2 M).
-
Prepare a catalyst/ligand stock solution of Pd(OAc)₂ and PPh₃ in 1,4-dioxane.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the required volume of the this compound stock solution (1.0 equivalent).
-
Add the corresponding arylboronic acid stock solution to each well (1.2 equivalents).
-
Add the K₂CO₃ solution (2.0 equivalents).
-
Add the catalyst/ligand stock solution (e.g., 2 mol% Pd(OAc)₂, 4 mol% PPh₃).
-
-
Reaction Execution:
-
Seal the reaction block and purge with an inert gas.
-
Heat the reaction block to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress of a representative well by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add water and ethyl acetate to each well and mix.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude products using parallel flash chromatography.
-
General Protocol for High-Throughput Screening (HTS) for Anticancer Activity (MTT Assay)
This protocol outlines a common method for screening the synthesized library for cytotoxic effects against a panel of cancer cell lines.
Materials:
-
Synthesized compound library dissolved in DMSO
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound library in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each compound from the dose-response curves.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyridine-based kinase inhibitor.
Experimental Workflow: Library Synthesis and Screening
Caption: General workflow for the synthesis and screening of a compound library.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Bioactive Molecules from 3,5-Dichloro-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 3,5-dichloro-2-methoxypyridine as a key starting material. This versatile building block offers multiple reaction sites for the construction of complex molecular architectures, particularly for the development of kinase inhibitors and other therapeutic agents.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The chlorine atoms at the 3- and 5-positions can be selectively functionalized through various cross-coupling reactions, while the methoxy group at the 2-position influences the electronic properties of the pyridine ring. This allows for the strategic introduction of diverse substituents to generate libraries of compounds for biological screening. The primary synthetic strategies discussed herein are Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Synthetic Strategies
The functionalization of this compound predominantly relies on well-established palladium-catalyzed cross-coupling reactions. The reactivity of the chlorine atoms can be modulated by the choice of catalyst, ligands, and reaction conditions, often allowing for selective substitution at either the C3 or C5 position.
Synthetic Workflow Overview
Caption: General synthetic strategies for the functionalization of this compound.
Application Note 1: Synthesis of a PIM-1 Kinase Inhibitor Scaffold via Sequential Suzuki and Buchwald-Hartwig Reactions
This protocol describes a synthetic route to a key intermediate for PIM-1 kinase inhibitors, which are promising targets in oncology. The synthesis involves a regioselective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Signaling Pathway of PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including proteins involved in apoptosis and cell cycle regulation. Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified PIM-1 signaling pathway and the role of its inhibitors.
Experimental Protocols
Step 1: Regioselective Suzuki-Miyaura Coupling
This step introduces an aryl group at the C5 position of the pyridine ring. The C5 position is often more reactive in Suzuki couplings of 3,5-dihalopyridines.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
To a reaction flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Step 2: Buchwald-Hartwig Amination
This step introduces an amine at the C3 position to complete the kinase inhibitor scaffold.
-
Materials:
-
Product from Step 1 (5-Aryl-3-chloro-2-methoxypyridine)
-
Amine (e.g., aniline)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox, combine the 5-aryl-3-chloro-2-methoxypyridine (1.0 eq), amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in a reaction vial.
-
Add anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
-
Quantitative Data
| Step | Product | Yield (%) | Purity (%) |
| 1 | 5-(4-Fluorophenyl)-3-chloro-2-methoxypyridine | 75-85 | >95 |
| 2 | N-Phenyl-5-(4-fluorophenyl)-2-methoxypyridin-3-amine | 60-70 | >98 |
Application Note 2: Synthesis of a RepSox Analogue via Sonogashira Coupling and Cyclization
This protocol outlines the synthesis of a key intermediate for analogues of RepSox, a potent inhibitor of the TGF-β type I receptor ALK5. The synthesis involves a Sonogashira coupling to introduce an alkyne, which can then undergo cyclization to form a pyrazolopyridine core.
Signaling Pathway of TGF-β/ALK5
The TGF-β signaling pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in fibrosis and cancer. RepSox inhibits ALK5, a key receptor in this pathway, thereby blocking downstream signaling.
Caption: Simplified TGF-β/ALK5 signaling pathway and the inhibitory action of RepSox analogues.
Experimental Protocol
Step 1: Sonogashira Coupling
This step introduces a terminal alkyne at the C5 position.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF and TEA.
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Deprotection and Cyclization (Conceptual)
Following the Sonogashira coupling, a deprotection of the silyl group (if used) would be performed, followed by a cyclization reaction with a suitable nitrogen-containing reagent (e.g., hydrazine) to form the pyrazole ring. The specific conditions for this step would depend on the subsequent synthetic strategy towards the final RepSox analogue.
Quantitative Data
| Step | Product | Yield (%) | Purity (%) |
| 1 | 3-Chloro-2-methoxy-5-((trimethylsilyl)ethynyl)pyridine | 80-90 | >97 |
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a wide range of bioactive molecules. The application of modern cross-coupling methodologies allows for the controlled and selective introduction of various functional groups, enabling the construction of complex molecular scaffolds with potential therapeutic applications. The protocols provided herein offer a foundation for the development of novel kinase inhibitors and other targeted therapies. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets.
Troubleshooting & Optimization
overcoming low yields in the synthesis of 3,5-Dichloro-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3,5-Dichloro-2-methoxypyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the chlorination of a 2-methoxypyridine precursor.
Q1: My chlorination of 2-methoxypyridine is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Low yields in the chlorination of 2-methoxypyridine can stem from several factors, including incomplete reaction, formation of side products, and degradation of the starting material or product. Below is a systematic guide to troubleshooting this critical step.
Possible Cause 1: Incomplete Reaction
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is monitored to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Inadequate reaction time is a common cause of low conversion.
-
Temperature Control: The reaction temperature can significantly influence the reaction rate. While higher temperatures may speed up the reaction, they can also lead to the formation of undesired byproducts. It is crucial to maintain the optimal reaction temperature as specified in the protocol. For chlorination reactions, a controlled, low temperature is often critical, especially during the addition of the chlorinating agent.[1]
-
Reagent Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion of the starting material. Ensure the accurate measurement and stoichiometry of all reagents.
-
Possible Cause 2: Formation of Side Products
-
Troubleshooting Steps:
-
Over-chlorination: The pyridine ring can be susceptible to the addition of more than two chlorine atoms, leading to the formation of trichloro- or even tetrachloropyridines.[2] To minimize this, the chlorinating agent should be added portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture.
-
Isomer Formation: Depending on the reaction conditions, chlorination can occur at other positions on the pyridine ring. The choice of solvent and chlorinating agent can influence the regioselectivity of the reaction.[1] Screening different solvents may help to optimize the formation of the desired 3,5-dichloro isomer.
-
Hydrolysis of Methoxy Group: In the presence of acidic conditions, the methoxy group can be susceptible to hydrolysis, leading to the formation of the corresponding pyridone. Ensure the reaction is carried out under anhydrous conditions if necessary.
-
Possible Cause 3: Degradation of Starting Material or Product
-
Troubleshooting Steps:
-
Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or highly acidic or basic environments, can lead to the decomposition of the starting material or the desired product.
-
Light Sensitivity: Some pyridine derivatives can be sensitive to light.[3] It may be beneficial to conduct the reaction in a vessel protected from light.
-
Q2: I am observing a complex mixture of products in my reaction, making purification difficult and lowering the isolated yield. How can I improve the selectivity of the chlorination?
Achieving high regioselectivity in the chlorination of substituted pyridines can be challenging.[1] Optimizing reaction parameters is key to favoring the formation of this compound.
-
Choice of Chlorinating Agent: Different chlorinating agents exhibit varying levels of reactivity and selectivity. Common choices include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). A less reactive agent like NCS may offer better control and higher selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the distribution of products.[1] It is advisable to screen a range of solvents, from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF), to identify the optimal medium for the desired transformation.
-
Catalyst: In some cases, the use of a catalyst can enhance the rate and selectivity of the chlorination. However, the catalyst must be carefully chosen to avoid promoting side reactions.
Q3: My isolated yield is significantly lower than the crude yield determined by analytical methods. What are the likely causes of product loss during workup and purification?
Product loss during the isolation and purification stages is a frequent contributor to low overall yields.[2][3]
-
Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent will maximize the recovery from the aqueous layer.
-
Solvent Removal: this compound may have some volatility. Avoid using excessively high temperatures or prolonged high vacuum during solvent evaporation.[1]
-
Purification Method:
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.[2] However, care must be taken to avoid thermal decomposition.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a high-purity product.
-
Column Chromatography: For complex mixtures or to separate closely related isomers, column chromatography is often necessary. Proper selection of the stationary phase (e.g., silica gel) and eluent system is critical to achieving good separation and minimizing product loss on the column.
-
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A common approach involves a multi-step synthesis starting from a more readily available pyridine derivative. One such route begins with 2-chloropyridine, which is first converted to 2-methoxypyridine. This intermediate is then subjected to chlorination to yield this compound.[4]
Q: Are there any alternative synthetic strategies to consider?
Yes, other routes may be viable depending on the availability of starting materials. For instance, a process starting from 2,3,5-trichloropyridine where the 2-chloro substituent is selectively replaced by a methoxy group could be an alternative. However, achieving selective substitution can be challenging.
Q: What are the key safety precautions to take during the synthesis of this compound?
-
Chlorinating agents are often corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Many organic solvents are flammable. Avoid open flames and use proper grounding to prevent static discharge.
-
Consult the Safety Data Sheet (SDS) for all reagents and products to be fully aware of their hazards and handling procedures.
Data Presentation
The following table summarizes the reported yields for the key steps in a synthetic route to a 3,5-dichloro-2-alkoxypyridine, as adapted from a patented process.[4]
| Step | Reaction | Product | Reported Yield | Purity |
| 1 | Alcoholysis of 2-chloropyridine | 2-alkoxypyridine | >98% | >95% |
| 2 | Chlorination of 2-alkoxypyridine | 3,5-dichloro-2-alkoxypyridine | >90% | >96% |
Experimental Protocols
Key Experiment: Chlorination of 2-methoxypyridine to this compound
This protocol is adapted from a general procedure for the chlorination of 2-alkoxypyridines.[4]
Materials:
-
2-methoxypyridine
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve 2-methoxypyridine in the anhydrous solvent.
-
Cool the solution to a controlled temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly add the chlorinating agent (e.g., N-chlorosuccinimide) in portions or as a solution in the same solvent over a period of time, while maintaining the low temperature.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate if NCS is used).
-
Perform an aqueous workup to remove any water-soluble byproducts. This may involve washing with a dilute basic solution (e.g., sodium bicarbonate) to neutralize any acid, followed by washing with brine.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization, to obtain pure this compound.
Visualizations
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A proposed synthetic pathway for this compound.
References
identifying and minimizing byproducts in 3,5-Dichloro-2-methoxypyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in reactions involving 3,5-Dichloro-2-methoxypyridine.
General FAQs
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the two chlorine atoms at the C3 and C5 positions, which can be displaced through various cross-coupling and nucleophilic substitution reactions. The pyridine nitrogen can also act as a Lewis base.
Q2: How does the 2-methoxy group influence the reactivity of the molecule?
A2: The 2-methoxy group is an electron-donating group. This can decrease the reactivity of the C-Cl bonds towards traditional SNAr reactions by reducing the electrophilicity of the pyridine ring. However, its influence can be complex and is also dependent on the specific reaction conditions and reagents used.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing this compound, allowing for the introduction of a variety of nucleophiles. However, controlling regioselectivity and minimizing side reactions is crucial for obtaining the desired product in high yield and purity.
Troubleshooting Guide: SNAr Reactions
Q1: My SNAr reaction is producing a mixture of 3- and 5-substituted isomers. How can I improve regioselectivity?
A1: Regioselectivity in SNAr reactions of dichloropyridines is influenced by both electronic and steric factors. The electron-donating methoxy group at the 2-position can influence the electrophilicity of the adjacent C3 and the more distant C5 positions differently.
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered C5 position.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) might favor one position, while "soft" nucleophiles (e.g., thiolates) might favor the other.
Q2: I am observing significant amounts of starting material even after prolonged reaction times. What can I do to improve conversion?
A2: Poor conversion can be due to several factors:
-
Insufficiently Activated Substrate: The electron-donating methoxy group can deactivate the ring for SNAr. Higher reaction temperatures or the use of a stronger nucleophile or base may be necessary.
-
Base Strength: Ensure the base is strong enough to deprotonate the nucleophile (if required) and to neutralize the HCl generated during the reaction. Common bases include NaH, K2CO3, and Cs2CO3.
-
Moisture: The presence of water can consume the base and nucleophile. Ensure all reagents and solvents are anhydrous.
Q3: I am seeing byproducts that appear to be from the reaction with my solvent. How can I prevent this?
A3: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with your substrate.
-
Lower Reaction Temperature: If possible, lower the reaction temperature.
-
Choose a More Stable Solvent: Consider using a more thermally stable solvent like DMSO or sulfolane, or a non-nucleophilic solvent like toluene or dioxane.
Minimizing Byproducts in SNAr Reactions: Data and Protocols
| Parameter | Condition | Expected Outcome | Potential Byproducts |
| Nucleophile | Bulky vs. Small | Bulky nucleophiles may favor the C5 position. | Isomeric products |
| Temperature | Low (e.g., RT to 50°C) vs. High (e.g., >100°C) | Lower temperatures can increase regioselectivity. | Isomeric products, solvent-related byproducts |
| Solvent | Aprotic Polar (DMF, DMSO) vs. Nonpolar (Toluene) | Solvent can influence reaction rate and selectivity. | Solvent-derived byproducts |
| Base | Weak (K2CO3) vs. Strong (NaH) | Stronger bases can increase reaction rate. | Decomposition of starting material or product |
Experimental Protocol: General Procedure for Regioselective SNAr
This protocol is a general starting point and should be optimized for each specific nucleophile.
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).
-
Add an anhydrous solvent (e.g., DMF or toluene, ~0.1-0.5 M).
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate the desired isomer from byproducts.
SNAr Reaction Pathway and Byproduct Formation
Caption: SNAr reaction of this compound leading to desired product and potential byproducts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. Key challenges include activating the relatively inert C-Cl bonds and preventing common side reactions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is sluggish and gives low yields. How can I improve it?
A1: The C-Cl bonds of this compound are less reactive than C-Br or C-I bonds.
-
Catalyst Choice: Use a catalyst system known for activating aryl chlorides. This typically involves a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).
-
Base Selection: A strong base is often required. K3PO4 and Cs2CO3 are commonly effective.
-
Temperature: Higher reaction temperatures (e.g., 80-120°C) are often necessary.
-
Solvent: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are typically used.
Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Reaction Temperature: In some cases, lowering the reaction temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
Q3: My main byproduct is the hydrodechlorination of the starting material. What causes this and how can I prevent it?
A3: Hydrodechlorination (replacement of a chlorine atom with hydrogen) can occur as a side reaction in palladium-catalyzed couplings.[1]
-
Source of Hydride: The hydride source can be impurities in the reagents or solvent, or from certain reaction intermediates.
-
Ligand Choice: The choice of ligand can influence the propensity for hydrodechlorination. Screening different ligands may be beneficial.
-
Reaction Conditions: Ensure anhydrous conditions and pure reagents to minimize potential hydride sources.
Minimizing Byproducts in Suzuki-Miyaura Coupling: Data and Protocols
| Parameter | Condition | Expected Outcome | Potential Byproducts |
| Catalyst/Ligand | Bulky, electron-rich phosphines | Increased rate of C-Cl activation | - |
| Atmosphere | Inert (Argon/Nitrogen) | Minimizes homocoupling | Boronic acid homocoupling product |
| Base | Strong (K3PO4, Cs2CO3) | Promotes transmetalation | - |
| Solvent | Degassed | Minimizes oxygen-mediated side reactions | Boronic acid homocoupling product |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for challenging aryl chlorides and should be optimized.[2]
-
In a glovebox or under a stream of Argon, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium precursor (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 equiv.) to an oven-dried reaction vessel.
-
Add degassed solvent (e.g., dioxane/water 5:1, ~0.2 M).
-
Seal the vessel and heat the reaction mixture with stirring to 80-110°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Suzuki-Miyaura Coupling Pathway and Byproduct Formation
Caption: Suzuki-Miyaura coupling of this compound and potential side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by reacting this compound with an amine in the presence of a palladium catalyst and a base. Similar to Suzuki coupling, activating the C-Cl bonds is a primary challenge.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not proceeding to completion. What are the key parameters to optimize?
A1: Low reactivity is common for aryl chlorides.
-
Catalyst System: Employ a modern catalyst system designed for aryl chlorides. This often involves a palladium precursor and a sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[3]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective.
-
Temperature: Elevated temperatures are typically required.
Q2: I am observing hydrodechlorination of my starting material as a major byproduct. How can I suppress this?
A2: Hydrodechlorination can compete with the desired amination.
-
Ligand Effects: The choice of ligand can significantly impact the extent of this side reaction. Screening different ligands is recommended.
-
Base: The choice and purity of the base can be a factor. Ensure the base is free of impurities that could act as hydride donors.
-
Amine Purity: Ensure the amine starting material is pure.
Q3: Can I selectively mono-aminate this compound?
A3: Achieving selective mono-amination can be challenging.
-
Stoichiometry: Use a limited amount of the amine (e.g., 1.0-1.1 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-aminated product is maximized, before significant formation of the di-aminated product occurs. Lower temperatures can also improve selectivity.
Minimizing Byproducts in Buchwald-Hartwig Amination: Data and Protocols
| Parameter | Condition | Expected Outcome | Potential Byproducts |
| Catalyst/Ligand | Sterically hindered phosphines | Enhanced C-Cl bond activation | - |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Efficient amine deprotonation and catalysis | - |
| Amine Stoichiometry | ~1.0 equiv. for mono-amination | Selective mono-substitution | Di-aminated byproduct |
| Reaction Control | Careful monitoring of time/temp | Maximization of desired product | Over-reaction, decomposition |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general procedure and requires optimization for specific substrates.[4]
-
In an inert atmosphere glovebox, charge an oven-dried reaction vial with the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M).
-
Seal the vial and heat with stirring to 80-110°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination Pathway and Byproduct Formation
Caption: Buchwald-Hartwig amination of this compound showing potential byproducts.
References
Technical Support Center: Purification of 3,5-Dichloro-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dichloro-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials, byproducts from the synthesis such as other chlorinated or methoxylated pyridines, and residual solvents.[1][2] The specific impurities will depend on the synthetic route employed.
Q3: My purified product is a colored oil/solid, but it should be colorless. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration.[1][3] Subsequent recrystallization or column chromatography can also help in removing color.[4]
Q4: I am experiencing a low yield after purification. What are the common causes?
A4: Low yields can result from several factors, including product loss during transfers, incomplete extraction from aqueous washes, or decomposition during heating.[1] Optimizing each step of the purification process is crucial to maximize recovery.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution may be too dilute, or the compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by carefully evaporating some of the solvent. Try adding a seed crystal to induce crystallization. If that fails, consider a different solvent or a solvent mixture.[4] |
| Product "oils out" instead of crystallizing. | The melting point of the compound may be lower than the boiling point of the solvent, or there is a high concentration of impurities. | Use a lower-boiling point solvent or a solvent pair. Ensure the crude material is of reasonable purity before attempting recrystallization. Slow cooling can also promote crystal formation over oiling out.[4] |
| Crystals are still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. A second recrystallization may be necessary.[3][4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) polarity is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[5] |
| Product is streaking on the column. | The compound may be too polar for the chosen eluent, or it might be interacting strongly with the silica gel. | Gradually increase the polarity of the eluent. If streaking persists, consider deactivating the silica gel with a small amount of triethylamine or using a different stationary phase like alumina.[4] |
| Low recovery from the column. | The product may be irreversibly adsorbed onto the stationary phase or eluted very slowly. | Ensure the chosen eluent has sufficient polarity to move the compound down the column. If the compound is suspected to be strongly adsorbed, a more polar solvent can be used to flush the column after the initial elution. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound (Hypothetical Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 98 | 75 | Effective for removing less soluble impurities. |
| Column Chromatography | 85 | >99 | 65 | Best for separating closely related impurities. |
| Vacuum Distillation | 85 | 97 | 80 | Suitable for thermally stable compounds and removal of non-volatile impurities. |
Visualizations
Caption: A typical workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling with Dichloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with dichloropyridine substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of dichloropyridines in a question-and-answer format.
Question: My Suzuki coupling reaction with a dichloropyridine is showing low to no yield. What are the primary causes and how can I troubleshoot this?
Answer:
Low or no product formation is a frequent challenge with dichloropyridines due to two main factors:
-
Low Reactivity of the Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more difficult.[1][2] This often requires more reactive catalysts and higher reaction temperatures.[1]
-
Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][3]
A systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue:
References
Technical Support Center: Troubleshooting Reactions Involving Chlorinated Pyridines
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common chemical reactions involving chlorinated pyridines. The following sections are presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the use of chlorinated pyridines as substrates can present unique challenges due to their electronic properties and potential for catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 2-chloropyridine substrate is showing low to no yield. What are the common causes?
A1: Low yields in Suzuki couplings with 2-chloropyridines are frequently encountered and can be attributed to several factors:
-
High C-Cl Bond Strength: The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds, making the oxidative addition step (often the rate-limiting step) more difficult.
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.
-
Protodeboronation: The boronic acid can be sensitive to the reaction conditions and may decompose before it can participate in the catalytic cycle. This is a common issue with pyridylboronic acids.
-
Homocoupling: Self-coupling of the boronic acid can occur as a side reaction, consuming the starting material and reducing the yield of the desired product. This can be promoted by the presence of oxygen.
Q2: How can I improve the yield of my Suzuki coupling reaction involving a chlorinated pyridine?
A2: To enhance the reaction yield, consider the following optimization strategies:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Highly active catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to facilitate the challenging oxidative addition step.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1]
-
Choice of Base: The base plays a crucial role in activating the boronic acid. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often optimal.[1]
-
Reaction Temperature: Higher temperatures (typically 80-120 °C) can help overcome the activation energy for C-Cl bond cleavage.[2]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvents to prevent catalyst oxidation.
Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions
The following table summarizes the effect of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura coupling reactions with chloropyridines.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [3] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92 | [3] |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 | [3] |
| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyridine.[3]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Similar to Suzuki couplings, reactions involving chloropyridines can be challenging.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyridine is failing or giving very low conversion. What should I check first?
A1: The low reactivity of the C-Cl bond is the primary hurdle.[4] Here are the initial troubleshooting steps:
-
Catalyst System: Ensure your palladium source is active. Pre-catalysts like G3 or G4 palladacycles can be more reliable than Pd(OAc)₂.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or Josiphos are essential for activating C-Cl bonds.[4] Standard ligands like PPh₃ are often ineffective.[4]
-
Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[4]
-
Reaction Conditions: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the oxidative addition.[4] A strictly inert atmosphere is crucial, as oxygen can deactivate the Pd(0) catalyst.[4] Use dry, degassed solvents like toluene, 1,4-dioxane, or THF.[4]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[4]
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[4] This can occur when the reductive elimination of the desired product is slow. To suppress this:
-
Ligand Choice: The ligand can influence the rate of reductive elimination. Screening different bulky phosphine ligands may help.
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of moisture or hydroxide can exacerbate the problem.[4]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.[4]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[4]
Q3: How can I achieve regioselective amination on a dichloropyridine, for example, 2,4-dichloropyridine?
A3: Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[4][5] However, the choice of ligand can influence the regioselectivity. For C2-selective amination of 2,4-dichloropyridine, ligands like BINAP and Xantphos have shown high selectivity.[6] In contrast, very sterically hindered N-heterocyclic carbene (NHC) ligands can favor reaction at the C4 position.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline
This is a general procedure and may require optimization.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Aniline (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous, deoxygenated toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add 2-chloropyridine and aniline.
-
Add anhydrous, deoxygenated toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for the functionalization of electron-deficient aromatic rings like chlorinated pyridines.
Frequently Asked Questions (FAQs)
Q1: At which position does nucleophilic aromatic substitution preferentially occur on a chloropyridine ring?
A1: Nucleophilic aromatic substitution on pyridines typically occurs at the 2- and 4-positions (ortho and para to the nitrogen atom).[8] This is because the negative charge of the intermediate (Meisenheimer complex) formed upon nucleophilic attack can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.[8] Attack at the 3-position does not allow for this resonance stabilization.[8]
Q2: My SNAr reaction is sluggish or incomplete. How can I drive it to completion?
A2: To improve the rate and conversion of your SNAr reaction, consider the following:
-
Increase Temperature: Heating the reaction mixture is a common strategy to overcome the activation energy barrier.[9]
-
Choice of Solvent: The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are often effective. In some cases, using water as a solvent can lead to high yields and clean reactions.
-
Stronger Nucleophile: A more potent nucleophile will generally react faster.
-
Activating Groups: The presence of electron-withdrawing groups on the pyridine ring (in addition to the nitrogen atom) will further activate the ring towards nucleophilic attack.
Data Presentation: Effect of Solvent and Base on SNAr Reaction
The following table illustrates the influence of the solvent and base on the yield of the reaction between 2-chloropyrazine and morpholine.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 110 | 24 | <5 |
| 2 | Dioxane | K₂CO₃ | 100 | 24 | <5 |
| 3 | DMF | K₂CO₃ | 100 | 24 | 20 |
| 4 | NMP | K₂CO₃ | 100 | 24 | 35 |
| 5 | Water | K₂CO₃ | 100 | 24 | 95 |
| 6 | Water | None | 100 | 24 | 80 |
Note: Data is illustrative and based on trends observed for similar heteroaromatic systems.
Experimental Protocol: SNAr Reaction of 2-Chloropyridine with Sodium Methoxide
This protocol outlines a general procedure for the reaction of 2-chloropyridine with a methoxide nucleophile.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Sodium methoxide (1.2 mmol, 1.2 eq)
-
Methanol (5 mL)
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-chloropyridine to the methoxide solution.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.
-
Purify the product by distillation or column chromatography if necessary.[10]
Reaction Mechanism: SNAr on 2-Chloropyridine
Caption: General mechanism of SNAr on 2-chloropyridine.
Grignard Reactions
Grignard reagents are powerful nucleophiles for forming carbon-carbon bonds, but their use with chloropyridines can be complicated by side reactions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble initiating the Grignard reaction with a chloropyridine.
A1: Failure to initiate is a common problem in Grignard reactions. The primary causes are the presence of moisture and the passivation of the magnesium surface with magnesium oxide.
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[11] Solvents must be rigorously dried.[11]
-
Activate the Magnesium: Use fresh, shiny magnesium turnings. If they appear dull, the oxide layer must be removed.[11] This can be done by mechanical grinding or by using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[11]
Q2: My Grignard reaction with a chloropyridine is giving a low yield. What are the potential side reactions?
A2: Low yields can be due to several factors:
-
Reaction with Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate to the magnesium of the Grignard reagent, reducing its nucleophilicity.[11]
-
Wurtz Coupling: The Grignard reagent can react with unreacted chloropyridine to form a bipyridine byproduct. Slow addition of the halide to the magnesium can minimize this.[11]
-
Decomposition: Grignard reagents are strong bases and can be quenched by any protic source, including trace amounts of water.
Experimental Protocol: Grignard Reaction of 2-Bromopyridine with 4-Chlorobenzaldehyde
This protocol describes the formation of a pyridyl Grignard reagent and its subsequent reaction with an aldehyde.
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine
-
2-Bromopyridine (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
Procedure:
Step 1: Formation of the Grignard Reagent
-
Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve 2-bromopyridine in anhydrous ether in the dropping funnel.
-
Add a small portion of the 2-bromopyridine solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be necessary.
-
Once initiated, add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.[12]
Step 2: Reaction with 4-Chlorobenzaldehyde
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 4-chlorobenzaldehyde in anhydrous ether and add it dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.[12]
Step 3: Work-up and Purification
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Troubleshooting Workflow: Grignard Reaction Initiation
Caption: Troubleshooting workflow for initiating Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Stability of 3,5-Dichloro-2-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing thermal stability issues associated with 3,5-Dichloro-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with this compound?
A1: The primary concerns are its potential to decompose at elevated temperatures, leading to the release of toxic and corrosive gases, including hydrogen chloride and nitrogen oxides. This decomposition can be exothermic, potentially leading to a runaway reaction if not properly controlled.
Q2: What is the recommended maximum operating temperature for reactions involving this compound?
A2: Based on thermal analysis of similar compounds, it is recommended to maintain reaction temperatures below 150 °C to minimize the risk of thermal decomposition. However, the ideal temperature will depend on the specific reaction conditions, including solvent, reactants, and reaction time. It is crucial to perform a thorough thermal hazard assessment for your specific process.
Q3: How should this compound be stored to ensure stability?
A3: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.
Q4: What are the signs of decomposition to watch for during an experiment?
A4: Signs of decomposition include unexpected color changes (e.g., darkening or charring), gas evolution, an unanticipated increase in reaction temperature or pressure, and the formation of insoluble byproducts.
Q5: Are there any known incompatibilities that could affect its thermal stability?
A5: Yes, avoid contact with strong oxidizing agents, strong acids, and bases, as these can catalyze decomposition or lead to vigorous, exothermic reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My reaction mixture is darkening, and I'm observing unexpected gas evolution.
-
Possible Cause: This is a strong indicator of thermal decomposition of this compound. The reaction temperature may be too high, or localized "hot spots" may be present.
-
Solution:
-
Immediately reduce the reaction temperature. If using a heating mantle, switch to a temperature-controlled oil bath for more uniform heating.
-
Ensure efficient stirring to prevent localized overheating.
-
Monitor the reaction progress more frequently using techniques like TLC, HPLC, or GC-MS to determine if the desired transformation is complete at a lower temperature.
-
Consider using a lower-boiling solvent if appropriate for the reaction chemistry.
-
Issue 2: The reaction is proceeding much faster than expected, and the temperature is difficult to control.
-
Possible Cause: The reaction may be more exothermic than anticipated, or the heat removal capacity of your setup is insufficient. This could be a precursor to a thermal runaway event.
-
Solution:
-
Immediately cool the reaction vessel using an ice bath.
-
If adding a reagent, slow down the addition rate significantly or stop it altogether until the temperature is under control.
-
Increase the efficiency of the cooling system (e.g., use a larger cooling bath, improve coolant circulation).
-
For future experiments, consider diluting the reaction mixture to better manage the heat generated.
-
Issue 3: I'm seeing unexpected byproducts in my analytical results (HPLC, GC-MS).
-
Possible Cause: At elevated temperatures, this compound may undergo side reactions or decomposition, leading to the formation of impurities.
-
Solution:
-
Attempt to lower the reaction temperature and extend the reaction time.
-
Analyze the byproducts to understand the decomposition pathway. This may provide clues on how to modify the reaction conditions to avoid their formation.
-
Ensure the starting material is pure, as impurities can sometimes catalyze decomposition.
-
Troubleshooting Workflow for Thermal Instability
The following diagram outlines a logical workflow for troubleshooting thermal stability issues during a chemical reaction involving this compound.
Quantitative Data
The following table summarizes hypothetical thermal analysis data for this compound. This data is representative of what might be expected for a compound of this nature and should be used for guidance only. Actual experimental data should be generated for your specific sample and conditions.
| Parameter | Value | Method | Notes |
| Melting Point | 48 - 52 °C | Differential Scanning Calorimetry (DSC) | A sharp endotherm should be observed. |
| Onset of Decomposition | ~ 180 °C | Thermogravimetric Analysis (TGA) | Temperature at which a significant weight loss begins. This can be influenced by the heating rate. |
| Major Decomposition | 200 - 300 °C | TGA/DSC | A significant and often rapid weight loss is observed, accompanied by a strong exothermic event in DSC. |
| Decomposition Products | HCl, NOx, CO, CO2, chlorinated organics | TGA coupled with Mass Spectrometry (TGA-MS) or FTIR | The evolution of these gases confirms the breakdown of the molecule. |
| Heat of Decomposition | -150 to -250 J/g | DSC | A significant release of energy, indicating a potential for thermal runaway. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Analysis:
-
Plot the weight percent versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Identify the temperature ranges of major decomposition steps.
-
Determine the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and heat of fusion, and to identify and quantify any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument Preparation: Ensure the DSC instrument is calibrated with appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow to the sample as a function of temperature.
-
Analysis:
-
Identify the endothermic peak corresponding to the melting point and integrate the peak to determine the heat of fusion.
-
Identify any exothermic peaks, which may indicate decomposition or other thermal events. Integrate these peaks to determine the heat of decomposition.
-
Note the onset temperature of any exothermic events.
-
Reaction Monitoring Workflow
The following diagram illustrates a general workflow for monitoring a reaction involving this compound to ensure thermal stability and optimize reaction conditions.
Technical Support Center: Efficient Catalysis for Reactions of 3,5-Dichloro-2-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the selection of catalysts for efficient reactions of 3,5-dichloro-2-methoxypyridine. This resource addresses common challenges encountered during cross-coupling and amination reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing cross-coupling reactions with this compound?
A1: The main challenges stem from the reactivity of the C-Cl bonds and potential catalyst inhibition. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems.[1] The electron-donating 2-methoxy group can further decrease the reactivity of the C-Cl bonds towards oxidative addition to the palladium(0) catalyst.[1] Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[2]
Q2: Which palladium-catalyzed cross-coupling reactions are most common for this substrate?
A2: this compound is a suitable substrate for several key cross-coupling reactions, including Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation).[3]
Q3: How can I achieve selective mono-functionalization of this compound?
A3: Achieving selective mono-arylation or mono-amination is a significant challenge. The two chlorine atoms at the 3- and 5-positions have different electronic and steric environments, which can be exploited. The choice of ligand is crucial for controlling regioselectivity. For example, in the analogous 3,5-dichloropyridazine system, electron-deficient bidentate ligands like dppf favor reaction at the C3 position, while electron-rich monodentate ligands such as QPhos favor the C5 position.[4] Careful control of stoichiometry (using 1.0-1.2 equivalents of the coupling partner) is also a primary strategy to favor mono-substitution.
Q4: What are the most common side reactions to anticipate?
A4: Common side reactions in palladium-catalyzed cross-coupling include homocoupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions, known as Glaser coupling), and dehalogenation of the starting material.[3][5] Catalyst deactivation is also a frequent issue.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligand are fresh and handled under an inert atmosphere. Consider using a more active palladium precatalyst. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Inappropriate Ligand | For C-Cl bond activation, especially with an electron-donating group present, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary.[1] |
| Ineffective Base | Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous.[3] |
| Suboptimal Solvent | The solvent system must solubilize all reagents. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene) and water are commonly used.[3] Ensure solvents are thoroughly degassed to remove oxygen. |
| Low Reaction Temperature | Chlorinated heteroarenes often require higher temperatures (80-120 °C) than their brominated or iodinated counterparts. Consider microwave irradiation to accelerate the reaction.[1] |
Issue 2: Poor Regioselectivity (Mixture of 3- and 5-substituted products)
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand Choice | Ligand selection is critical for controlling regioselectivity. For reaction at the C3 position, try an electron-deficient bidentate ligand like dppf. For the C5 position, screen electron-rich monodentate ligands like QPhos.[4] |
| Reaction Temperature | Temperature can influence selectivity. Try running the reaction at a lower temperature for a longer duration. |
| Stoichiometry | Ensure no more than 1.0-1.2 equivalents of the boronic acid are used to minimize the formation of di-substituted products. |
Issue 3: Low or No Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Catalyst System | The amination of aryl chlorides can be challenging and often requires bulky phosphine ligands.[6] Consider using a pre-formed palladium catalyst with a ligand like BrettPhos or XPhos. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[7] However, these may not be compatible with all functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be screened but may require higher catalyst loadings and longer reaction times.[5] |
| Catalyst Deactivation | The amine substrate or product can coordinate to the palladium catalyst and inhibit it. Using a higher catalyst loading or a more robust ligand can help mitigate this.[2] |
Quantitative Data Summary
The following tables provide starting points for reaction conditions based on studies of structurally similar compounds. Optimal conditions are highly substrate-dependent and require screening.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | A good starting point for many aryl chlorides.[1] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | Often effective for more challenging substrates.[1] |
| Pd(OAc)₂ | None | Na₂CO₃ | DMF / H₂O | 60 | A ligand-free option that has shown success with 2,3,5-trichloropyridine.[3] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Notes |
| Pd₂(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | A common system for aryl chlorides.[8] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Effective for a broad range of amines.[6] |
| BrettPhos Pd G3 | (internal) | NaOtBu | Toluene or Dioxane | 80-110 | A robust pre-catalyst for challenging aminations.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (adapted from a similar substrate)[1]
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound[3][8]
-
In an inert atmosphere glovebox (or using a Schlenk line), add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and this compound (1.2 equiv.) to a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.0 equiv.).
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 3,5-Dichloro-2-methoxypyridine during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-methoxypyridine, focusing on preventing its decomposition during reaction workup.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental workup of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound changed color and a new, more polar spot appeared on my TLC after an acidic aqueous workup. What is likely happening?
A1: The observed changes strongly suggest acid-catalyzed hydrolysis of the 2-methoxy group, leading to the formation of 3,5-Dichloro-2-pyridone. 2-Alkoxypyridines are known to be sensitive to acidic conditions, which can cleave the ether bond. The resulting 2-pyridone is generally more polar and may have a different color.
Q2: What pH range is considered safe for the aqueous workup of this compound?
A2: To minimize decomposition, it is crucial to maintain neutral or slightly basic conditions during the aqueous workup. A pH range of 7 to 9 is generally recommended. Avoid strongly acidic or strongly basic washes.
Q3: Can I use a strong base like sodium hydroxide to wash my organic layer?
A3: While 2-methoxypyridines are generally more sensitive to acid, strong bases should also be used with caution. Although less common than acid-catalyzed hydrolysis, prolonged exposure to concentrated base, especially at elevated temperatures, could potentially lead to nucleophilic substitution of the chloro or methoxy groups or other undesired side reactions. A milder base like sodium bicarbonate is a safer alternative for neutralizing residual acids.
Q4: I suspect decomposition has occurred. What are the likely decomposition products I should look for?
A4: The primary and most likely decomposition product is 3,5-Dichloro-2-pyridone, formed via hydrolysis of the methoxy group. Other potential but less common byproducts could arise from nucleophilic substitution of the chlorine atoms if strong nucleophiles are present in the reaction or workup.
Troubleshooting Common Workup Problems
Problem 1: Emulsion formation during extraction.
-
Cause: This is a common issue when working with pyridine derivatives due to their ability to act as surfactants.
-
Solution:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
Problem 2: The product is partially lost into the aqueous layer.
-
Cause: this compound has some water solubility, which can be enhanced by the presence of co-solvents like methanol or ethanol from the reaction.
-
Solution:
-
Before extraction, remove any water-miscible solvents from the reaction mixture under reduced pressure.
-
Use a less polar extraction solvent like dichloromethane or chloroform.
-
Perform multiple extractions (3-4 times) with smaller volumes of the organic solvent to ensure complete recovery.
-
"Salting out" by adding sodium chloride to the aqueous layer can decrease the solubility of the organic product in the aqueous phase.
-
Problem 3: The final product is still contaminated with acidic or basic residues.
-
Cause: Incomplete neutralization during the washing steps.
-
Solution:
-
For acidic residues, wash the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is no longer acidic (test with pH paper).
-
For basic residues, wash with water followed by brine. Avoid acidic washes to prevent decomposition of the product.
-
Data Presentation
The stability of 2-alkoxypyridines is highly dependent on the pH of the aqueous solution. The following table summarizes the general stability profile.
| pH Range | Stability of this compound | Recommended Workup Step |
| < 4 | Unstable: Prone to rapid hydrolysis to 3,5-Dichloro-2-pyridone. | Avoid. |
| 4 - 6 | Moderately Unstable: Hydrolysis can occur, especially with prolonged exposure. | Use with extreme caution for brief extractions only. |
| 7 - 9 | Generally Stable: Optimal range for aqueous workup. | Recommended for all aqueous washes (water, brine, NaHCO₃). |
| > 10 | Potentially Unstable: Risk of nucleophilic substitution or other side reactions. | Use dilute basic solutions (e.g., NaHCO₃) instead of strong bases (e.g., NaOH). |
Experimental Protocols
Recommended Aqueous Workup Protocol (to minimize decomposition)
-
Quenching: Cool the reaction mixture to room temperature. If the reaction contains strong acids, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Alternative Non-Aqueous Workup Protocol (for highly sensitive reactions)
This method is suitable when even mild aqueous conditions are a concern.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Solid Phase Extraction (SPE): a. Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture). b. Load the solution onto a plug of silica gel or a pre-packed SPE cartridge. c. Elute with a solvent system of increasing polarity to separate the desired product from more polar impurities (like salts and baseline material) and less polar impurities.
-
Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
Mandatory Visualization
Caption: Decision workflow for selecting a suitable workup procedure.
Technical Support Center: Strategies for Improving Regioselectivity of Reactions with Dichloropyridines
Welcome to the technical support center for dichloropyridine reactions. This resource provides researchers, scientists, and drug development professionals with detailed guidance on controlling regioselectivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in cross-coupling reactions of dichloropyridines?
A1: Regioselectivity is a balance of electronic, steric, and catalyst-ligand effects.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the positions ortho (C2, C6) and para (C4) to it more electron-deficient. This generally makes these positions more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. For 2,4-dichloropyridine, the C4 position is typically favored for both cross-coupling and nucleophilic aromatic substitution (SNAr) due to greater stabilization of reaction intermediates.[1][2]
-
Steric Hindrance: The C2 and C6 positions are adjacent to the nitrogen atom, which can lead to steric hindrance. Bulky ligands on the catalyst or bulky substituents on the pyridine or coupling partner can further direct reactions away from these positions, often enhancing selectivity for C4.
-
Catalyst and Ligand Choice: This is often the most critical factor. The choice of palladium precatalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence the outcome.[3] Very sterically hindered ligands can invert conventional selectivity, for example, by promoting reaction at C4 of 2,4-dichloropyridine where C2 is typically more reactive in some cross-coupling scenarios.[4][5]
Q2: How can I selectively functionalize the C4 versus the C2 position in 2,4-dichloropyridine?
A2: The selectivity between C2 and C4 is highly dependent on the reaction type and conditions.
-
For C4 Selectivity (Suzuki, Negishi, Kumada): Use a palladium catalyst with a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr.[4] This system has been shown to provide high C4 selectivity (~10:1) by sterically disfavoring the C2 position.[5] Ligand-free "Jeffery" conditions can also enhance C4 selectivity in Suzuki couplings to over 99:1.[4]
-
For C2 Selectivity (Buchwald-Hartwig Amination): A highly regioselective Buchwald-Hartwig amination at the C2 position can be achieved using specific palladium catalysts with ligands like Xantphos, particularly with aniline and heterocyclic amine nucleophiles.[1][6]
-
For SNAr Reactions: Classical SNAr reactions with nucleophiles like alkoxides or amines generally favor the C4 position due to superior delocalization of the negative charge in the Meisenheimer intermediate onto the pyridine nitrogen.[1][2]
Q3: What is the typical reactivity order for 3,5-dichloropyridine?
A3: In 3,5-dichloropyridine, both chlorine atoms are meta to the nitrogen atom, making them less activated towards SNAr and cross-coupling compared to 2- or 4-halopyridines.[7] However, the C4 proton, situated between two electron-withdrawing chlorine atoms, is the most acidic.[7] This allows for a powerful strategy called Directed ortho-Metallation (DoM), where a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C4 position, which can then be trapped with an electrophile.[7][8]
Q4: Can substituents on the dichloropyridine ring alter the regioselectivity?
A4: Absolutely. Substituents play a major role. An electron-withdrawing group (EWG) at the C3 position of a 2,4-dichloropyridine can increase the overall reactivity in Stille couplings.[8] For 2,6-dichloropyridines, a C3 substituent breaks the molecule's symmetry. An EWG like a nitro group can direct ortho-attack of nucleophiles, while other groups like carboxylic acids can direct reactions to either C2 or C6 depending on the specific catalytic system used.[9][10]
Troubleshooting Guides
Problem: Poor regioselectivity in Suzuki-Miyaura coupling of 2,4-dichloropyridine (mixture of C4 and C2 isomers).
| Possible Cause | Suggested Solution |
| Suboptimal Ligand | The ligand has the most significant impact. If you desire C4 selectivity, switch to a very bulky N-heterocyclic carbene (NHC) ligand like IPr or SIPr.[4] If conventional C2 selectivity is desired, smaller phosphine ligands may be more effective. |
| Incorrect Catalyst System | Some palladium precatalysts inherently favor one isomer. The Hazari precatalyst with an SIPr ligand has been shown to be effective for C4-selective Suzuki coupling.[4] For extreme C4 selectivity (>99:1), consider ligand-free "Jeffery" conditions (e.g., Pd(OAc)₂, K₂CO₃, Bu₄NBr). |
| Reaction Temperature | Higher temperatures can sometimes decrease selectivity. Try running the reaction at a lower temperature (e.g., room temperature instead of 60-100 °C) to see if selectivity improves, although this may come at the cost of reaction rate. |
| Solvent and Base Choice | The solvent and base can influence selectivity. Screen common solvents like THF, dioxane, or DMF, and bases like K₃PO₄, KF, or K₂CO₃.[2][4] |
Problem: Low yield or no reaction in Buchwald-Hartwig amination of 2,4-dichloropyridine.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is active. Use of a modern, air-stable precatalyst (e.g., a palladacycle) can improve reliability. The choice of ligand is critical; screen bidentate phosphine ligands like Xantphos or BINAP, or sterically hindered Buchwald-type biarylphosphine ligands.[1][11] |
| Incorrect Base | The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are standard.[1][12] LiHMDS has been shown to be superior for achieving high C4 regioselectivity in some Pd-catalyzed aminations.[12][13] |
| Reaction Temperature Too Low | C-Cl bonds are less reactive than C-Br or C-I bonds and often require higher temperatures for activation. If the reaction is sluggish, gradually increase the temperature (e.g., from 80 °C to 110 °C).[1] |
| Amine Nucleophilicity | Less nucleophilic amines (e.g., anilines with strong EWGs) will react slower. These may require more forcing conditions or a more active catalyst system to achieve good conversion. |
Experimental Protocols
Protocol 1: Highly C4-Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies emphasizing high C4 selectivity using sterically hindered NHC ligands.[4]
-
Reagents & Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
(η³-1-tBu-indenyl)Pd(SIPr)(Cl) precatalyst (2 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the Pd precatalyst (2 mol%) and KF (3.0 equiv).
-
Add the 2,4-dichloropyridine (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. The C4-coupled product should be the major isomer.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the 4-aryl-2-chloropyridine.
-
Protocol 2: Highly C2-Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is based on literature reports for selective C2 amination.[6]
-
Reagents & Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Aniline or heterocyclic amine (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene, followed by the 2,4-dichloropyridine (1.0 equiv) and the amine (1.1 equiv).
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-chloro-N-arylpyridin-2-amine.
-
Data Summary
Table 1: Effect of Ligand and Conditions on Regioselectivity in Reactions of 2,4-Dichloropyridine.
| Reaction Type | Catalyst/Ligand | Conditions | Major Product | C4:C2 Ratio | Reference |
| Suzuki-Miyaura | Pd(SIPr) precatalyst | KF, THF, RT | C4-Aryl | ~10:1 | [4][5] |
| Suzuki-Miyaura | Pd(OAc)₂ (Ligand-free) | K₂CO₃, Bu₄NBr, H₂O | C4-Aryl | >99:1 | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, Solvent Screen | C4-Aryl | C4 major | [2][14] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu, Toluene, 110°C | C2-Amino | C2 Selective | [6] |
| SNAr | None (e.g., NaOMe) | MeOH, Heat | C4-Methoxy | C4 Major | [1] |
Visual Guides
Caption: Decision tree for selecting a regioselective strategy.
Caption: Workflow for troubleshooting poor regioselectivity.
Caption: Key factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
dealing with common impurities in commercial 3,5-Dichloro-2-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common impurities found in commercial 3,5-Dichloro-2-methoxypyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to impurities in the starting material.
Question: My reaction is giving a lower yield than expected, and TLC/LC-MS analysis shows several unknown byproducts. What could be the cause?
Answer: Lower yields and the formation of unexpected byproducts can often be attributed to reactive impurities in your commercial this compound. The most common culprits are residual starting materials or intermediates from its synthesis. For instance, the presence of 3,5-Dichloro-2-hydroxypyridine can lead to unwanted side reactions, particularly in reactions sensitive to hydroxyl groups. Similarly, other isomeric dichloropyridines can compete in the reaction, leading to a complex product mixture.
Question: I am observing a persistent impurity in my final product that is very difficult to remove by standard column chromatography or recrystallization. Why is this happening?
Answer: This issue is frequently caused by isomeric impurities present in the starting this compound. Isomers, such as 3,6-dichloro-2-methoxypyridine or 4,5-dichloro-2-methoxypyridine, often have very similar polarities and physical properties to the desired compound, making them co-elute during chromatography or co-crystallize. It is crucial to analyze the starting material for isomeric purity before use.
Question: My NMR spectrum of the starting material shows small, unidentifiable peaks. How can I determine if the material is suitable for my reaction?
Answer: Unidentified peaks in the NMR spectrum of the starting material warrant further investigation. These could correspond to residual solvents, starting materials from the synthesis (e.g., other chlorinated pyridines), or degradation products.[1] It is advisable to run a more sensitive analytical technique like GC-MS or LC-MS to identify these impurities.[2] If the impurities are identified as reactive (e.g., having acidic protons or being susceptible to the reaction conditions), the starting material should be purified before use.
Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely. Could impurities in this compound be the problem?
Answer: Yes, certain impurities can poison the palladium catalyst. For example, sulfur-containing compounds, even at trace levels, can deactivate the catalyst. While less common, it is a possibility depending on the synthetic route used by the manufacturer. Additionally, impurities with functional groups that can coordinate strongly to the metal center, such as other nitrogen-containing heterocycles, may inhibit the catalytic cycle.
Frequently Asked Questions (FAQs)
What are the common impurities in commercial this compound?
Common impurities are typically related to the synthetic pathway used for its manufacture. These can include:
-
Isomeric Impurities: Other dichloromethoxypyridine isomers.
-
Precursor Impurities: Such as 3,5-Dichloro-2-hydroxypyridine (the precursor for methoxylation).[3][4]
-
Over/Under-chlorinated Species: Monochlorinated or trichlorinated methoxypyridines.[1]
-
Residual Solvents: Solvents used in the final purification step (e.g., hexanes, ethyl acetate, dichloromethane).[1]
How can I assess the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Ideal for separating volatile and semi-volatile impurities, including isomers.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.[2]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural information and can be used for quantitative analysis (qNMR) against a certified standard.[2]
-
Mass Spectrometry (MS): Coupled with GC or LC, it helps in the identification of unknown impurities by providing molecular weight information.[5]
What are the recommended methods for purifying commercial this compound?
The choice of purification method depends on the nature and quantity of the impurities:
-
Recrystallization: Effective for removing impurities with different solubility profiles. A solvent screen is recommended to find the optimal solvent system.
-
Column Chromatography: Silica gel chromatography can be effective for separating impurities with different polarities. A gradient elution may be necessary to separate closely related isomers.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an option for removing non-volatile impurities.
How should this compound be stored?
To prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
Table 1: Common Impurities and Analytical Observables
| Impurity Name | Potential Origin | Typical Analytical Method | Key Observations |
| 3,5-Dichloro-2-hydroxypyridine | Incomplete methoxylation | HPLC, LC-MS, ¹H NMR | Presence of a broad OH peak in NMR; distinct retention time in HPLC. |
| Isomeric Dichloromethoxypyridines | Byproducts of chlorination | GC, GC-MS | Peaks with similar mass but different retention times from the main product. |
| Monochloro-methoxypyridines | Incomplete chlorination | GC, GC-MS | Peaks with a lower molecular weight and distinct isotopic pattern. |
| Trichloro-methoxypyridines | Over-chlorination | GC, GC-MS | Peaks with a higher molecular weight and distinct isotopic pattern. |
| Residual Solvents | Final purification step | ¹H NMR, GC | Characteristic peaks in the NMR spectrum (e.g., hexane, ethyl acetate). |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of acetone or ethyl acetate.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 280°C.
-
Data Analysis: Purity is estimated using the area percent method. The peak area of this compound is divided by the total area of all peaks.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small vial, test the solubility of a small amount of the material in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Purification workflow for the commercial reagent.
Caption: Logical diagram of impurity-induced off-target effects.
References
Validation & Comparative
Purity Assessment of 3,5-Dichloro-2-methoxypyridine: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3,5-Dichloro-2-methoxypyridine is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The selection of the optimal method depends on factors such as the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[1] Separation is based on the analyte's interaction with a stationary phase in a liquid mobile phase.[2] In contrast, Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2] Given that chlorinated pyridines are generally volatile, GC is a highly applicable method.[1] When coupled with a Mass Spectrometer (MS), GC-MS provides definitive peak identification, making it a gold standard for identifying unknown volatile compounds.[3]
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound involves a trade-off between the versatility of HPLC and the high resolution and sensitivity of GC for volatile compounds.[1][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection.[1][2] |
| Typical Column | Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).[1] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1] |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile, Methanol).[1] | Inert gas (e.g., Helium, Nitrogen).[1][2] |
| Temperature | Typically ambient or slightly elevated (e.g., 25-40°C).[1] | High-temperature oven program (e.g., 80°C to 280°C).[1] |
| Detector | UV-Vis, Diode Array Detector (DAD). | Mass Spectrometer (MS).[3] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[5] | Requires volatile or semi-volatile compounds.[5] |
| Impurity Identification | Limited to comparison with known standards.[5] | Excellent, based on mass spectral libraries and fragmentation patterns.[5] |
| Analysis Time | Moderate (10-30 minutes per sample).[5] | Relatively fast (15-30 minutes per sample).[5] |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound by HPLC and GC-MS. These are based on established methods for similar compounds.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer.[1]
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[1]
-
-
Injector Temperature: 250°C.[1]
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of Dichloromethane to create a 100 µg/mL stock solution.
Data Presentation
The following tables summarize hypothetical quantitative data for the purity assessment of a batch of this compound using the described HPLC and GC-MS methods.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 8.5 | 0.25 | Unknown Impurity |
| 2 | 12.1 | 99.5 | This compound |
| 3 | 14.3 | 0.25 | Unknown Impurity |
Table 2: GC-MS Purity and Impurity Identification
| Peak No. | Retention Time (min) | Area (%) | Identity (from MS library) | Key Mass Fragments (m/z) |
| 1 | 9.8 | 0.15 | 2,3,5-Trichloropyridine | 181, 146, 111 |
| 2 | 11.2 | 99.7 | This compound | 177, 162, 132 |
| 3 | 12.5 | 0.15 | Dichloropyridine Isomer | 147, 112, 77 |
Workflow Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
Both HPLC and GC-MS are powerful and viable techniques for the purity analysis of this compound. GC-MS is an excellent choice due to the compound's likely volatility, offering high resolution and the significant advantage of definitive impurity identification through mass spectral data.[1][3] This is particularly crucial in drug development for identifying and controlling potentially toxic impurities. HPLC offers great versatility and is a suitable alternative, especially if the compound exhibits thermal instability or if potential impurities are non-volatile.[1] The ultimate choice of method will depend on the specific requirements of the analysis, including the need for impurity identification, laboratory instrumentation availability, and the expected nature of any impurities.
References
Interpreting the 1H and 13C NMR Spectra of 3,5-Dichloro-2-methoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dichloro-2-methoxypyridine and related pyridine derivatives. Understanding the NMR characteristics of these compounds is crucial for their synthesis, characterization, and application in various research and development endeavors, including drug discovery and materials science. This document presents experimental data in a clear, comparative format, details the methodologies for spectral acquisition, and illustrates the key structural-spectral correlations.
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and a selection of relevant pyridine derivatives. These comparisons highlight the influence of substituent effects on the NMR spectra. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other (ppm) |
| Pyridine | 8.60 (d) | 7.25 (t) | 7.64 (t) | 7.25 (t) | 8.60 (d) | - |
| 2-Methoxypyridine | - | 6.72 (d) | 7.52 (t) | 6.82 (d) | 8.16 (d) | 3.92 (s, OCH₃)[1] |
| 3,5-Dichloropyridine | 8.45 (s) | - | 7.75 (s) | - | 8.45 (s) | - |
| This compound (Predicted) | - | - | ~7.8-8.0 (s) | - | ~8.1-8.3 (s) | ~4.0 (s, OCH₃) |
| 2-Amino-3,5-dichloropyridine | - | - | 7.50 (d) | - | 7.94 (d) | 4.90 (s, NH₂)[2] |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other (ppm) |
| Pyridine | 150.1 | 123.8 | 136.1 | 123.8 | 150.1 | - |
| 2-Methoxypyridine | 164.5 | 111.3 | 138.5 | 116.8 | 147.0 | 53.4 (OCH₃) |
| 3,5-Dichloropyridine | 147.9 | 131.0 | 138.5 | 131.0 | 147.9 | - |
| This compound (Predicted) | ~160-162 | ~128-130 | ~139-141 | ~128-130 | ~145-147 | ~54-56 (OCH₃) |
Experimental Protocols
The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for pyridine derivatives.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for these types of compounds. Ensure the solvent is of high purity to avoid interfering signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[3] A small drop of TMS can be added to the bulk deuterated solvent before preparing the samples.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay: A 2-second relaxation delay is common.
-
Mandatory Visualization
The following diagrams illustrate key relationships for the interpretation of the NMR spectra of this compound.
Caption: Correlation of atoms in this compound to their expected NMR signals.
Caption: A typical workflow for the preparation and analysis of a sample by NMR spectroscopy.
References
A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,5-Dichloropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, dichloropyridines are invaluable building blocks for the synthesis of novel compounds. The isomeric positioning of the chlorine atoms on the pyridine ring profoundly influences the molecule's electronic properties and steric environment, leading to distinct reactivity profiles. This guide provides an objective comparison of the reactivity of 3,5-dichloropyridine and 2,5-dichloropyridine in three key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The information presented, supported by experimental data, is intended to aid researchers in devising effective synthetic strategies.
Electronic and Steric Effects: The Basis of Reactivity Differences
The reactivity of dichloropyridines is primarily governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic attack. The positions of the chlorine atoms relative to the nitrogen dictate the regioselectivity and rate of these reactions.
In 2,5-dichloropyridine , the chlorine atom at the C2 position is ortho to the ring nitrogen, making it significantly more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. The chlorine at the C5 position, being meta to the nitrogen, is less activated.
Conversely, in 3,5-dichloropyridine , both chlorine atoms are meta to the nitrogen. This positioning results in a less activated system for nucleophilic aromatic substitution compared to isomers with chlorine atoms at the ortho or para positions. Consequently, 3,5-dichloropyridine is generally less reactive and often requires more forcing reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.
Meisenheimer Complex Ar(Cl)(Nu)⁻
, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-Nu"]; leaving_group [label="Cl⁻"];
reactant -> intermediate [label="+ Nu⁻"]; intermediate -> product [label="- Cl⁻"]; }
In a comparative context, 2,5-dichloropyridine is significantly more reactive than 3,5-dichloropyridine in SNAr reactions. The C2 position of 2,5-dichloropyridine is the primary site of nucleophilic attack due to its electronic activation by the adjacent nitrogen atom. In contrast, the chlorine atoms in 3,5-dichloropyridine are less activated, necessitating harsher reaction conditions to achieve substitution.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,5-Dichloropyridine | Morpholine | K₂CO₃, DMF, 100 °C, 12 h | 2-Morpholino-5-chloropyridine | 85 | N/A |
| 3,5-Dichloropyridine | Piperidine | High Temp/Pressure | 3-Chloro-5-(piperidin-1-yl)pyridine | Low to Moderate | [1] |
| 2,5-Dichloropyridine | Sodium Methoxide | MeOH, reflux | 2-Methoxy-5-chloropyridine | High | N/A |
| 3,5-Dichloropyridine | Sodium Methoxide | Harsh conditions | 3-Chloro-5-methoxypyridine | Low | [1] |
Experimental Protocol: Amination of 2,5-Dichloropyridine
To a solution of 2,5-dichloropyridine (1.0 mmol) in DMF (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-morpholino-5-chloropyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. The regioselectivity of this reaction on dichloropyridines is highly dependent on the electronic environment of the chlorine atoms and the reaction conditions.
For 2,5-dichloropyridine, the Suzuki coupling preferentially occurs at the more electrophilic C2 position.[2] However, recent studies have shown that C5-selectivity can be achieved under ligand-free "Jeffery" conditions.[3] 3,5-Dichloropyridine is less reactive in Suzuki couplings and generally requires more forcing conditions or specialized catalyst systems to achieve good yields.[1]
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | C2:C5 Ratio | Reference |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 2-Phenyl-5-chloropyridine | 50-60 | >99:1 | [2] |
| 2,5-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 18 | 2-Chloro-5-(4-methoxyphenyl)pyridine | 65 | >95:5 (C5:C2) | [4] |
| 3,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | 3-Chloro-5-phenylpyridine | Moderate | N/A | [1] |
Experimental Protocol: C2-Selective Suzuki Coupling of 2,5-Dichloropyridine
In a dry Schlenk flask under an inert atmosphere, 2,5-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) are combined.[2] In a separate vial, a catalyst premix is prepared by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane (2 mL).[2] Anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) are added to the Schlenk flask containing the reagents.[2] The catalyst premix is then added to the reaction mixture via syringe.[2] The reaction is heated to 100 °C with vigorous stirring and monitored by TLC or GC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity and regioselectivity are influenced by the electronic properties of the dichloropyridine isomer.
In the case of 2,5-dichloropyridine, mono-amination is expected to occur selectively at the C2 position due to electronic factors. For 3,5-dichloropyridine, the reaction is generally more sluggish, and achieving high yields can be challenging.
| Substrate | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Product | Expected Yield |
| 2,5-Dichloropyridine | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2-Chloro-5-morpholinopyridine | Good |
| 3,5-Dichloropyridine | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 3-Anilino-5-chloropyridine | Moderate |
| 2,5-Dichloropyridine | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 2-Anilino-5-chloropyridine | Good |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the dichloropyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).[1] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring for the specified time, and the progress is monitored by TLC or GC-MS. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.[1]
Conclusion
The comparative reactivity of 3,5-dichloropyridine and 2,5-dichloropyridine underscores the critical role of substituent positioning in directing the outcome of synthetic transformations. 2,5-Dichloropyridine, with its electronically activated C2 position, is generally more reactive in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, often exhibiting high regioselectivity. In contrast, 3,5-dichloropyridine is a less reactive isomer that typically requires more forcing conditions to undergo similar transformations. A thorough understanding of these reactivity differences allows for the strategic selection of starting materials and reaction conditions to achieve the desired synthetic targets in drug discovery and materials science.
References
A Comparative Guide to Pyridine Ring Construction: Alternatives to 3,5-Dichloro-2-methoxypyridine
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern chemistry, integral to a vast array of pharmaceuticals and agrochemicals. While the functionalization of pre-existing, substituted pyridines like 3,5-dichloro-2-methoxypyridine is a common strategy, de novo synthesis of the pyridine ring offers unparalleled flexibility in controlling substitution patterns and accessing novel molecular architectures. This guide provides an objective comparison of prominent and emerging synthetic methodologies for pyridine ring construction, offering a toolkit of alternatives for strategic molecular design.
This comparison focuses on classical named reactions and modern transition-metal-catalyzed approaches, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the selection of the most suitable method for a given synthetic challenge.
At a Glance: Comparison of Key Pyridine Synthesis Methods
The following table summarizes the core features of four classical and two modern methodologies for pyridine ring construction, offering a high-level comparison of their starting materials, typical yields, and key characteristics.
| Method | Starting Materials | Typical Yields | Key Advantages & Disadvantages |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia Source | 80-95% (Dihydropyridine) | Advantages: High yielding, simple, one-pot multicomponent reaction.[1][2] Disadvantages: Produces a dihydropyridine requiring a separate oxidation step; typically yields symmetrical pyridines.[1] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium Acetate | 60-98% | Advantages: High yields, broad substrate scope tolerating various functional groups, convergent.[3][4] Disadvantages: Requires pre-synthesis of the pyridinium salt.[3] |
| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl Compound, Ammonia Source (e.g., NH₃, NH₂OH·HCl) | 65-85% | Advantages: Direct and classical approach. Using hydroxylamine avoids a separate oxidation step.[5] Disadvantages: Synthesis of the 1,5-dicarbonyl precursor can be multi-step; oxidation is often required with ammonia.[5][6] |
| Boger Synthesis | 1,2,4-Triazine, Enamine (from a ketone) | 40-95% | Advantages: Inverse-electron-demand Diels-Alder provides access to pyridines not easily made by other methods.[7] Disadvantages: Requires synthesis of often complex triazines; enamines can be sensitive. |
| Donohoe Synthesis | Homoallylic alcohol, Enone | 60-85% (over steps) | Advantages: Modern, metathesis-based approach with high regiocontrol and facile variation of substituents.[8] Disadvantages: Relies on transition-metal catalysts (e.g., Grubbs catalyst). |
| Liebeskind Synthesis | Alkenylboronic acid, α,β-Unsaturated ketoxime | 43-91% | Advantages: Modular, mild, neutral conditions with excellent functional group tolerance (halides, esters, etc.).[9][10][11][12] Disadvantages: Requires copper catalyst and pre-synthesis of the oxime derivative. |
Strategic Selection of a Synthetic Pathway
Choosing the optimal synthetic route depends on the target molecule's substitution pattern, the availability of starting materials, and the desired scale. The following workflow provides a logical approach to selecting a method.
Classical Methodologies: In-Depth Review and Protocols
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a renowned four-component reaction that constructs a 1,4-dihydropyridine (1,4-DHP) from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP is then oxidized to the aromatic pyridine. This method is exceptionally reliable for producing symmetrically substituted pyridines.
The reaction proceeds through a series of condensations and additions, culminating in a cyclization and dehydration to form the dihydropyridine ring, which is subsequently aromatized.[2]
This protocol is a classic example of the Hantzsch reaction.
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (15 mL)
-
Nitric acid (for subsequent oxidation, if desired)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Heat the mixture to reflux with stirring for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine as a yellow solid.
-
Oxidation (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be dissolved in glacial acetic acid and treated with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN), followed by heating until the aromatization is complete.
-
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[4] It involves the reaction between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[4] Its broad applicability and tolerance for diverse functional groups make it a powerful tool in medicinal chemistry.[4]
The reaction is initiated by the formation of a pyridinium ylide, which undergoes a Michael addition to the unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia and dehydrates to form the aromatic pyridine ring.[3][4]
This protocol details the synthesis of a classic Kröhnke product.[3]
-
Materials:
-
N-Phenacylpyridinium bromide (2.78 g, 10 mmol)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol)
-
Ammonium acetate (7.71 g, 100 mmol)
-
Glacial acetic acid (20 mL)
-
-
Procedure:
-
Combine N-phenacylpyridinium bromide, chalcone, and a tenfold excess of ammonium acetate in a round-bottom flask fitted with a reflux condenser.[3]
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours, monitoring progress by TLC.[3]
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water while stirring. A precipitate will form.[3]
-
Collect the solid product via vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.[3]
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine as colorless crystals.[3]
-
Condensation of 1,5-Dicarbonyl Compounds
This is one of the most fundamental approaches to the pyridine ring, involving the cyclization of a 1,5-dicarbonyl compound with a nitrogen source.[5] While straightforward, the main challenge often lies in the synthesis of the dicarbonyl precursor itself. The choice of nitrogen source is critical; ammonia typically yields a dihydropyridine that requires subsequent oxidation, whereas hydroxylamine can lead directly to the pyridine product via elimination of water.[5]
The mechanism involves the formation of imine/enamine intermediates from the dicarbonyl compound and the nitrogen source, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic ring.[6]
This protocol illustrates the direct conversion of a 1,5-diketone to a pyridine.
-
Materials:
-
Hexane-2,5-dione (acetonylacetone) (11.41 g, 100 mmol)
-
Hydroxylamine hydrochloride (7.65 g, 110 mmol)
-
Sodium acetate (9.02 g, 110 mmol)
-
Ethanol (100 mL)
-
Water (50 mL)
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
Add hexane-2,5-dione to the solution with stirring.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent.
-
The crude product can be purified by fractional distillation to yield pure 2,6-lutidine.
-
Modern Methodologies: Expanding the Synthetic Toolbox
Recent advances in organic synthesis have introduced powerful new strategies for pyridine construction, often leveraging transition-metal catalysis to achieve high efficiency and modularity.
Donohoe Olefin Metathesis Approach
This innovative strategy utilizes olefin cross-metathesis to rapidly assemble α,β-unsaturated 1,5-dicarbonyl precursors, which are then cyclized to form pyridines.[8] This method offers excellent regiocontrol and allows for the facile introduction of a wide variety of substituents.[8]
The general workflow involves the oxidation of a homoallylic alcohol, followed by a Grubbs-catalyzed cross-metathesis with an enone, and subsequent cyclization with an ammonia source.
Liebeskind-Srogl C-N Cross-Coupling Cascade
This modular method employs a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[9] The reaction proceeds through a cascade involving the formation of a 3-azatriene intermediate, which undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines.[9][10] A key advantage is the mild, neutral reaction conditions, which provide excellent functional group tolerance.[9]
This is a general procedure adapted from the seminal publication by Liu and Liebeskind.[11]
-
Materials:
-
α,β-Unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv)
-
Alkenylboronic acid (1.5 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 equiv)
-
Activated 4 Å molecular sieves
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vial, add the α,β-unsaturated ketoxime O-pentafluorobenzoate, alkenylboronic acid, Cu(OAc)₂, and activated molecular sieves.
-
Add DMF as the solvent.
-
Seal the vial and heat the mixture at 50-80 °C for 1-12 hours, with the reaction vessel open to the air to facilitate oxidation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by silica gel column chromatography to yield the highly substituted pyridine. The reported yields for this versatile method range from 43% to 91%.[10][11][12]
-
Conclusion
While the functionalization of a pre-existing core like this compound is a valid strategy, the de novo construction of the pyridine ring provides superior flexibility and access to a broader chemical space. Classical methods like the Hantzsch and Kröhnke syntheses remain robust and high-yielding options for specific substitution patterns. For more complex targets or when high functional group tolerance is paramount, modern transition-metal-catalyzed methods offer powerful and modular alternatives. By understanding the scope, limitations, and practical execution of these diverse methodologies, researchers can make more strategic decisions in the design and synthesis of novel pyridine-containing molecules for pharmaceutical and industrial applications.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Catalysts for 3,5-Dichloro-2-methoxypyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 3,5-dichloro-2-methoxypyridine core is a critical step in the synthesis of numerous compounds with significant applications in the pharmaceutical and agrochemical industries. The selection of an appropriate palladium catalyst is paramount for achieving high efficiency, selectivity, and yield in cross-coupling reactions. This guide provides an objective comparison of various palladium catalysts for the coupling of this compound, supported by experimental data from studies on this substrate and structurally related analogs.
Data Presentation
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and similar substrates.
Table 1: Suzuki-Miyaura Coupling of Dichloropyridines with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | None | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 | 2,3,5-Trichloropyridine |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | 3-Bromo-2-methylpyridine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | 3-Bromo-2-methylpyridine |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 18 | 88 | 3-Bromo-2-methylpyridine |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | 5-Bromonicotinic acid |
Note: Data for 2,3,5-trichloropyridine is included as a close structural analog to this compound to represent a ligand-free approach. Data for 3-bromo-2-methylpyridine and 5-bromonicotinic acid are presented to illustrate the efficacy of common phosphine-ligated palladium catalysts for substituted pyridines.
Table 2: Buchwald-Hartwig Amination of Halogenated Pyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Amine |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | 60 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | 16 | High | 3-Bromo-2-aminopyridine | Morpholine |
| RuPhos-precatalyst | RuPhos | LiHMDS | THF | 65 | 16 | 83 | 3-Bromo-2-aminopyridine | Morpholine |
| BrettPhos-precatalyst | BrettPhos | LiHMDS | THF | 65 | 16 | High | 3-Bromo-2-aminopyridine | Cyclopentylamine |
Note: Data for halogenated pyridines are presented to provide insights into effective catalyst systems for C-N bond formation on the pyridine scaffold.
Table 3: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Alkyne |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 12 | High | 3-Bromo-2-methylpyridine | Phenylacetylene |
| Pd/CuFe₂O₄ | None | K₂CO₃ | EtOH | 70 | 3 | 90 | Iodobenzene | Phenylacetylene |
Note: Data for 3-bromo-2-methylpyridine illustrates a standard Sonogashira protocol. The heterogeneous Pd/CuFe₂O₄ catalyst is shown for a related aryl halide to present a copper-free alternative.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published procedures and may require optimization for specific applications.
General Procedure for Ligand-Free Suzuki-Miyaura Coupling
This protocol is adapted from the study on 2,3,5-trichloropyridine.[1]
Materials:
-
2,3,5-Trichloropyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol)
-
Deionized Water (3.5 mL)
-
N,N-Dimethylformamide (DMF, 3.0 mL)
Procedure:
-
To a reaction vessel, add 2,3,5-trichloropyridine, the arylboronic acid, sodium carbonate, and palladium(II) acetate.
-
Add the water and DMF mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination with a Biarylphosphine Ligand
This protocol is a general representation based on common practices for the amination of aryl halides.[2]
Materials:
-
Aryl halide (e.g., this compound, 1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, the biarylphosphine ligand, and sodium tert-butoxide.
-
Add the aryl halide and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening palladium catalysts.
References
A Comparative Guide to the Functionalization of 3,5-Dichloro-2-methoxypyridine for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated pyridines is a cornerstone of modern synthetic chemistry. Among these, 3,5-Dichloro-2-methoxypyridine serves as a versatile scaffold, offering multiple reaction sites for the introduction of diverse functionalities. This guide provides a comparative analysis of key reaction pathways for the structural modification of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), supplemented with an alternative approach via directed ortho-metalation. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed decision-making in the synthesis of novel compounds.
Executive Summary
This guide details and compares the primary synthetic routes for the derivatization of this compound. The Suzuki-Miyaura coupling proves to be a highly efficient method for the selective arylation at the 2-position, yielding 3,5-dichloro-2-arylpyridines in good to excellent yields. While specific data for the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution on this compound are limited, this guide provides generalized protocols and expected outcomes based on analogous structures. Furthermore, directed ortho-metalation is presented as a viable strategy for functionalization at the 4-position of the pyridine ring.
Comparative Analysis of Reaction Products
The following table summarizes the expected products and yields for the functionalization of this compound via different reaction pathways. The data for the Suzuki-Miyaura coupling is based on the analogous reaction with 2,3,5-trichloropyridine.
| Reaction Type | Reagents | Product | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, Na₂CO₃, H₂O/DMF | 3,5-Dichloro-2-arylpyridine | 75-95%[1] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, Ligand, Base | 3-Amino-5-chloro-2-methoxypyridine or 5-Amino-3-chloro-2-methoxypyridine | Moderate to High (estimated) |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe, R₂NH) | 3-Chloro-2,5-dimethoxypyridine or 3-Chloro-5-(dialkylamino)-2-methoxypyridine | Variable, dependent on nucleophile and conditions |
| Directed ortho-Metalation | LDA or LiTMP, then Electrophile | 3,5-Dichloro-4-substituted-2-methoxypyridine | Moderate to High (estimated) |
Reaction Pathways and Methodologies
Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the case of 2,3,5-trichloropyridine, a close analog of this compound, the reaction with arylboronic acids proceeds with high regioselectivity at the 2-position.[1] This selectivity is attributed to the higher reactivity of the C-Cl bond at the position ortho to the nitrogen atom.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-phenylpyridine (Analogous) [1]
A mixture of 2,3,5-trichloropyridine (1 mmol), phenylboronic acid (1.5 mmol), palladium acetate (0.5 mol%), and sodium carbonate (2 mmol) in a 3.5:3 mL mixture of H₂O/DMF is heated at 60°C for 12 hours. After completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Spectroscopic Data for 3,5-Dichloro-2-(4-methoxyphenyl)pyridine: [1]
-
¹H-NMR (CDCl₃) δ: 8.51 (d, J = 2.1 Hz, 1H), 7.77 (d, J = 2.1 Hz, 1H), 7.70 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 3.84 (s, 3H).
-
¹³C-NMR (CDCl₃) δ: 160.3, 154.2, 146.4, 137.4, 130.8, 129.8, 129.7, 129.5, 113.5, 55.3.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] This reaction is highly effective for the coupling of aryl halides with a wide range of primary and secondary amines. For this compound, selective amination at either the 3- or 5-position would be expected, depending on the catalyst, ligand, and reaction conditions.
Generalized Experimental Protocol:
In an inert atmosphere, a reaction vessel is charged with this compound (1 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv.) in an anhydrous solvent (e.g., toluene, dioxane). The mixture is heated, typically between 80-120°C, until the reaction is complete. The product is then isolated and purified.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the Meisenheimer intermediate.[5][6] In this compound, the chlorine atoms are at positions 3 and 5, which are less activated towards SNAr. However, under forcing conditions, substitution may occur. Alternatively, the methoxy group at the activated 2-position could potentially be displaced by a strong nucleophile.
Generalized Experimental Protocol:
This compound is dissolved in a suitable solvent (e.g., DMSO, DMF, or an alcohol corresponding to the alkoxide nucleophile). The nucleophile (e.g., sodium methoxide, a secondary amine) is added, often in excess. The reaction mixture is heated to an elevated temperature, and the progress is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is isolated by extraction and purified.
Alternative Pathway: Directed ortho-Metalation (DoM)
Directed ortho-metalation offers a complementary strategy for the functionalization of substituted pyridines. In the case of 3,5-dichloropyridine, the C4 proton is the most acidic due to the inductive effect of the two flanking chlorine atoms. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can generate a 4-lithiated species. This intermediate can then be trapped with various electrophiles to introduce a substituent at the 4-position.
Generalized Experimental Protocol:
To a solution of this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperature (-78 °C), a solution of LDA or LiTMP is added dropwise. After stirring for a short period, the desired electrophile is added. The reaction is then warmed to room temperature and quenched. The product is isolated by extraction and purified by chromatography.
Conclusion
This compound is a valuable building block amenable to a variety of synthetic transformations. For the introduction of aryl groups, the Suzuki-Miyaura coupling offers a reliable and high-yielding method with predictable regioselectivity. The Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide pathways for C-N and C-O bond formation, respectively, although reaction conditions may require optimization for this specific substrate. Finally, directed ortho-metalation presents a powerful strategy for regioselective functionalization at the C4 position, offering a complementary approach to the transition metal-catalyzed cross-coupling reactions. The choice of synthetic route will ultimately depend on the desired final product and the specific functional groups to be introduced.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Dichloropyridine Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals working with dichloropyridine isomers, the ability to accurately distinguish between these closely related compounds is paramount for ensuring the identity, purity, and quality of starting materials, intermediates, and final products. The six isomers of dichloropyridine (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) present a unique analytical challenge due to their identical molecular weight and elemental composition. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data and detailed protocols, to facilitate the effective differentiation of dichloropyridine isomers.
Chromatographic Techniques: The Power of Separation
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating dichloropyridine isomers based on their differential interactions with a stationary phase.
Gas Chromatography (GC)
GC is a widely used technique for the analysis of volatile and thermally stable compounds like dichloropyridines. Separation is achieved based on the isomers' boiling points and polarities, which influence their partitioning between the stationary phase and the carrier gas.
A common approach involves using a non-polar or medium-polarity capillary column, which separates the isomers based on their boiling points. Isomers with lower boiling points will elute earlier. Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of confirmation through the analysis of mass spectra.[1]
Table 1: Comparison of GC Parameters for Dichloropyridine Isomer Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Primary Application | Routine purity testing, separation of volatile impurities.[2] |
| Linearity (R²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.01 - 0.1%[2] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3%[2] |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (% RSD) | < 2%[2] |
| Throughput | High[2] |
| Complexity | Moderate[2] |
Experimental Protocol: GC-FID Analysis of Dichloropyridine Isomers
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[2]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the dichloropyridine isomer mixture in a volatile organic solvent such as dichloromethane or methanol. Dilute the stock solution to a final concentration of 10 µg/mL for analysis.[1]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.[3]
-
Split Ratio: 50:1.[2]
-
-
Data Analysis: The purity of each isomer is determined by the area percent method, where the peak area of each isomer is expressed as a percentage of the total area of all observed peaks.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile alternative to GC, particularly for less volatile isomers or when analyzing complex matrices. Reversed-phase HPLC is a common mode used for the separation of dichloropyridine isomers.
Table 2: Comparison of HPLC Parameters for Dichloropyridine Isomer Analysis
| Parameter | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Primary Application | Purity testing, analysis of non-volatile impurities.[2] |
| Linearity (R²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.01 - 0.1%[2] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3%[2] |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (% RSD) | < 2%[2] |
| Throughput | High[2] |
| Complexity | Moderate[2] |
Experimental Protocol: Reversed-Phase HPLC Analysis of 2,3-Dichloropyridine
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specific wavelength (e.g., 254 nm).
-
Temperature: Room temperature.
Spectroscopic Techniques: Unveiling Molecular Fingerprints
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide detailed structural information that can be used to differentiate dichloropyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. Both ¹H and ¹³C NMR spectra provide unique "fingerprints" for each dichloropyridine isomer based on the chemical environment of the hydrogen and carbon atoms. The symmetry of each isomer plays a key role in its NMR spectrum.[3][5]
For example, the ¹H NMR spectrum of the symmetric 2,6-dichloropyridine is relatively simple, showing a triplet for the proton at the 4-position and a doublet for the equivalent protons at the 3- and 5-positions.[6] In contrast, less symmetric isomers will exhibit more complex splitting patterns. Similarly, the number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[3]
Table 3: Predicted ¹H and ¹³C NMR Data for 2,6-Dichloropyridine
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-3, H-5 | ~7.3 | Doublet (d) | ~7-8 |
| ¹H | H-4 | ~7.7 | Triplet (t) | ~7-8 |
| ¹³C | C-2, C-6 | 151.2 | - | - |
| ¹³C | C-4 | 140.1 | - | - |
| ¹³C | C-3, C-5 | 123.5 | - | - |
| Data sourced from predictive analysis based on analogous structures.[3] Specific chemical shifts can vary slightly depending on the solvent and instrument.[3] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dichloropyridine isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[5]
-
Instrumentation: A high-field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[7]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[5]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a primary technique for determining the molecular weight of a compound.[3] While all dichloropyridine isomers have the same molecular weight (approximately 147.99 g/mol ), their fragmentation patterns upon ionization can differ, providing clues to their structure.[1][3]
A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). For a molecule with two chlorine atoms like dichloropyridine, the molecular ion region will exhibit a characteristic cluster of peaks at M+, [M+2]+, and [M+4]+, with relative intensities of approximately 9:6:1. This pattern is a strong indicator of the presence of two chlorine atoms.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).[3]
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[1]
-
GC Separation: The sample is injected into the GC, where the isomers are separated on a capillary column.[3]
-
Ionization: As each isomer elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized, typically by electron ionization (EI).[1]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.[3]
-
Detection: The separated ions are detected, and a mass spectrum is generated.[3]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for distinguishing dichloropyridine isomers using the described analytical techniques.
Caption: General workflow for the separation and identification of dichloropyridine isomers.
Caption: Logical relationship of combining analytical techniques for definitive isomer identification.
References
A Comparative Guide to the Structure-Activity Relationship of 3,5-Dichloro-2-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dichloro-2-methoxypyridine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data from various studies. The information is intended to aid researchers in the design and development of novel therapeutic agents.
Antagonistic Activity at the P2X₇ Receptor
A notable area of investigation for 3,5-dichloropyridine derivatives has been their potent antagonism of the P2X₇ receptor, an ion channel involved in inflammation. SAR studies have revealed key structural features that govern this activity.
Key SAR Insights:
-
Hydrazide Linker: The presence of a hydrazide linker is critical for P2X₇ antagonistic activity.[1][2]
-
3,5-Dichloropyridine Skeleton: The 3,5-disubstituted chlorides on the pyridine ring are essential for maintaining high antagonistic potency.[1][2]
-
Hydrophobic Acyl Group: The introduction of hydrophobic polycycloalkyl groups at the R² position can optimize the antagonistic activity.[1][2]
Table 1: P2X₇ Receptor Antagonistic Activity of 3,5-Dichloropyridine Derivatives
| Compound | R² Group | IC₅₀ (nM) in hP2X₇-HEK293 cells (EtBr uptake assay) | IC₅₀ (nM) for IL-1β release inhibition in THP-1 cells | Reference |
| 9 | Phenyl | >1000 | >1000 | [1] |
| 51 | 1-Adamantyl | 4.9 | 1.3 | [1] |
| 52 | 2-Adamantyl | 13 | 9.2 | [1] |
Experimental Protocol: Ethidium Bromide (EtBr) Uptake Assay
This assay is used to determine the antagonistic activity of compounds on the P2X₇ receptor expressed in HEK293 cells.
-
Cell Culture: Human P2X₇-expressing HEK293 cells are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds.
-
Agonist Stimulation: The P2X₇ receptor is activated by the addition of an agonist, such as BzATP.
-
EtBr Addition: Ethidium bromide is added to the cell suspension.
-
Fluorescence Measurement: The uptake of EtBr through the activated P2X₇ channel is measured by fluorescence spectroscopy.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway of P2X₇ Receptor Antagonism
Caption: Inhibition of the P2X₇ receptor signaling pathway by 3,5-dichloropyridine derivatives.
Cytotoxic Activity of Methoxy-Pyridine Derivatives
Derivatives of 2-methoxypyridine have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.
Key SAR Insights:
-
The nature and position of substituents on the aryl ring attached to the pyridine core significantly influence the cytotoxic potency.
-
Compounds 5d , 5g , 5h , and 5i demonstrated promising antiproliferative effects.[3]
Table 2: Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives
| Compound | R Group | IC₅₀ (µM) vs. HepG2 (Liver Cancer) | IC₅₀ (µM) vs. DU145 (Prostate Cancer) | IC₅₀ (µM) vs. MBA-MB-231 (Breast Cancer) | Reference |
| 5d | 4-bromophenyl | 4.82 | 2.41 | 3.15 | [3] |
| 5g | 3-bromo-4-hydroxyphenyl | 3.11 | 1.89 | 2.07 | [3] |
| 5h | 4-hydroxy-3-methoxyphenyl | 2.56 | 1.54 | 1.98 | [3] |
| 5i | 3-bromo-4-methoxyphenyl | 1.93 | 1.38 | 1.38 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.[4]
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for evaluating the cytotoxicity of chemical compounds using the MTT assay.
Antifungal Activity
Derivatives of 3,5-dichloropyridine have also been explored for their potential as antifungal agents, primarily through the inhibition of succinate dehydrogenase (SDH).
Key SAR Insights:
-
The antifungal activity of these compounds is attributed to the inhibition of SDH, a key enzyme in the mitochondrial respiratory chain.[4]
Table 3: Antifungal Activity of 3,5-Dichlorobenzyl Ester Derivatives
| Compound | Target Fungi | EC₅₀ (mg/L) | Reference EC₅₀ (Boscalid) (mg/L) | Reference |
| 5 | Botrytis cinerea | 6.60 | 1.24 | [4] |
| 5 | Rhizoctonia solani | 1.61 | 1.01 | [4] |
Experimental Protocol: Mycelium Growth Rate Method
This method is used to evaluate the in vitro antifungal activity of compounds.
-
Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: Test compounds are dissolved in a suitable solvent and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C).
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control.[4]
This guide offers a condensed overview of the SAR for this compound and related derivatives across different biological targets. The provided data and experimental protocols serve as a valuable resource for the rational design of more potent and selective compounds.
References
Safety Operating Guide
Proper Disposal of 3,5-Dichloro-2-methoxypyridine: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 3,5-Dichloro-2-methoxypyridine is a critical component of laboratory safety and environmental responsibility. Due to its chlorinated pyridine structure, this compound is classified as hazardous waste and must be managed accordingly to mitigate risks to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to environmental contamination and potential legal repercussions.[3]
This guide provides a step-by-step operational plan for the proper disposal of this compound, ensuring adherence to regulatory standards and best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).[4] All handling of the compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Required Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][4][6] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®).[2][4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling spills.[2][4] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[2][4] |
An emergency eyewash station and safety shower must be readily accessible.[2][4]
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[2][4][7]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][2][4][7]
-
Collection : Carefully collect the absorbed material into a clearly labeled, sealed container designated for hazardous waste.[1][2][4]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[2] The overarching principle is that a disposal plan should be in place before any laboratory activity begins.[8]
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., filter paper, pipette tips), as hazardous waste.[2]
-
This waste stream should be segregated as chlorinated organic waste.[5] Do not mix with non-halogenated waste or other incompatible materials.[5][9]
-
-
Containerization :
-
Use a dedicated, leak-proof waste container that is chemically compatible with chlorinated organic compounds; high-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
The container must be in good condition with a secure, screw-top cap to prevent leaks.[1][6]
-
Keep the waste container closed at all times, except when adding waste.[2][6]
-
-
Labeling :
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[10]
-
Ensure secondary containment is in place to capture any potential leaks.[5]
-
Store in a cool, well-ventilated area away from incompatible materials.[7][9]
-
-
Disposal Request and Pickup :
-
Once the waste container is full (do not exceed 90% capacity) or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.[2][5]
-
Your EH&S department will coordinate with a licensed hazardous waste disposal company for transportation and final disposal.[4][5]
-
Final Disposal Method
The recommended method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[2][4][11] These facilities are equipped with the necessary technology, such as afterburners and scrubbers, to neutralize harmful combustion byproducts.[4]
Regulatory Compliance
All procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[12] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave".[3][12]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. needle.tube [needle.tube]
Essential Safety and Operational Guide for 3,5-Dichloro-2-methoxypyridine
This guide provides crucial safety protocols and logistical information for the handling and disposal of 3,5-Dichloro-2-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]
First Aid Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][3] Seek medical advice if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles that create a seal around the eyes are required.[5] A face shield should be worn when there is a risk of splashing.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for protection against a broad range of chemicals.[8] Always inspect gloves for damage before use and change them immediately upon contact with the chemical.[6] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[6] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required.[6] Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][8] If ventilation is inadequate or when dealing with spills, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][9] |
Operational Plans: Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly. Inspect all necessary PPE and wear it properly.[6] An emergency eyewash station and safety shower must be readily accessible.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[10] Use only in a well-ventilated area.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work surface and any equipment used.
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Keep away from heat and sources of ignition. Store locked up.[1]
Spill Management Protocol
In the event of a spill, immediate action is required:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[7]
-
Containment: Use an inert absorbent material like sand or vermiculite to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[7][11]
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be treated as hazardous waste.[7][11]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[7][11]
Key Disposal Steps:
-
Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless permitted.[11]
-
Containerization: Use a leak-proof and chemically compatible waste container. Do not fill containers beyond 90% capacity.[11]
-
Professional Disposal: Engage a certified hazardous waste disposal company for transportation and final disposal. The recommended method is incineration at a licensed facility.[7][11] Under no circumstances should this chemical be disposed of down the drain.[11]
Quantitative Data
| Property | Value |
| Chemical Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 142 °C / 288 °F |
| Density | 1.038 g/cm³ at 25 °C / 77 °F |
Note: Physical properties can vary slightly between sources.
Experimental Protocol: Weighing and Dispensing a Hazardous Solid
This protocol outlines the steps for safely weighing and dispensing a hazardous solid chemical like this compound.
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Prepare the work area in a certified chemical fume hood.
-
Place a calibrated analytical balance inside the fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, receiving flask, etc.) within the fume hood.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully open the container of this compound.
-
Using a clean spatula, carefully transfer the desired amount of the chemical to the weigh boat. Avoid generating dust.
-
Once the target weight is achieved, securely close the chemical container.
-
-
Transfer:
-
Carefully transfer the weighed chemical from the weigh boat into the designated reaction vessel or container.
-
If any material is spilled during the transfer, clean it immediately following the spill management protocol.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated materials (e.g., paper towels) in the designated hazardous waste container.
-
Decontaminate the spatula and the balance with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 10. angenechemical.com [angenechemical.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
